Dimethyl trans-1,2-cyclopropanedicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOSZYUSFDYIN-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423928 | |
| Record name | Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-35-7 | |
| Record name | Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl trans-1,2-cyclopropanedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl trans-1,2-cyclopropanedicarboxylate: Core Properties and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl trans-1,2-cyclopropanedicarboxylate is a key organic compound featuring a strained three-membered carbocyclic ring substituted with two trans-oriented methoxycarbonyl groups. This structural motif imparts a high degree of conformational rigidity, making it a valuable building block in the synthesis of complex molecular architectures. Its unique stereochemical and electronic properties have positioned it as a significant intermediate in the development of pharmaceuticals and agrochemicals, where precise control of molecular shape is crucial for biological activity.
The strained cyclopropane ring not only serves as a rigid scaffold but also influences the molecule's reactivity, allowing for a variety of chemical transformations. In medicinal chemistry, the incorporation of the cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, and increase the potency of drug candidates. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, spectral characteristics, reactivity, and biological significance of this compound.
Fundamental Properties
The core physicochemical properties of this compound are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value |
| IUPAC Name | dimethyl (1R,2R)-rel-cyclopropane-1,2-dicarboxylate |
| Synonyms | Dimethyl trans-cyclopropane-1,2-dicarboxylate |
| CAS Number | 826-35-7 |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 1.12 g/mL |
| Boiling Point | 101 °C at 18 mmHg |
| Flash Point | 99 °C |
| Refractive Index (n²⁰/D) | 1.4425 - 1.4445 |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | s | 6H | -OCH₃ |
| ~2.10 | m | 2H | Cyclopropyl C1-H, C2-H |
| ~1.40 | m | 2H | Cyclopropyl C3-H₂ |
Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The multiplet patterns for the cyclopropyl protons arise from their diastereotopic nature and complex spin-spin coupling.
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (ester) |
| ~52 | -OCH₃ |
| ~22 | Cyclopropyl C1, C2 |
| ~15 | Cyclopropyl C3 |
Table 4: Key IR and MS Data
| Spectroscopic Data | Key Peaks/Signals |
| FTIR (cm⁻¹) | ~2950 (C-H stretch), ~1730 (C=O stretch, ester), ~1170 (C-O stretch) |
| Mass Spectrometry (m/z) | 158 (M⁺), 127 ([M-OCH₃]⁺), 99 ([M-COOCH₃]⁺) |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the cyclopropanation of dimethyl fumarate, which preserves the trans stereochemistry of the starting material.
Synthesis via Diazomethane
A common laboratory-scale synthesis involves the reaction of dimethyl fumarate with diazomethane, often catalyzed by a palladium salt.
Experimental Protocol: Palladium-Catalyzed Diazomethane Cyclopropanation
-
Materials: Dimethyl fumarate, diazomethane solution in ether, palladium(II) acetate, diethyl ether, acetic acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of dimethyl fumarate (1.0 eq) in diethyl ether is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
A catalytic amount of palladium(II) acetate (0.01-0.02 eq) is added to the stirred solution.
-
A freshly prepared ethereal solution of diazomethane (1.5-2.0 eq) is added dropwise over 1-2 hours. The reaction is monitored by the disappearance of the yellow color of diazomethane.
-
After the addition is complete, the reaction is stirred for an additional hour at 0 °C.
-
Excess diazomethane is quenched by the careful dropwise addition of glacial acetic acid until gas evolution ceases and the yellow color disappears.
-
The reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
-
Figure 1: Synthesis workflow for diazomethane-based cyclopropanation.
Simmons-Smith Reaction
An alternative method that avoids the hazards of diazomethane is the Simmons-Smith reaction, which utilizes a zinc carbenoid.
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Materials: Zinc-copper couple, diiodomethane, dimethyl fumarate, anhydrous diethyl ether, saturated ammonium chloride solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
A flask is charged with a zinc-copper couple (2.0 eq) and anhydrous diethyl ether under a nitrogen atmosphere.
-
Diiodomethane (1.5 eq) is added, and the mixture is stirred. Gentle heating may be required to initiate the formation of the carbenoid.
-
A solution of dimethyl fumarate (1.0 eq) in anhydrous diethyl ether is added dropwise to the carbenoid suspension.
-
The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation.
-
An In-depth Technical Guide to Dimethyl trans-1,2-cyclopropanedicarboxylate
CAS Number: 826-35-7
A comprehensive resource for researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of Dimethyl trans-1,2-cyclopropanedicarboxylate, a valuable building block in organic synthesis with significant applications in medicinal chemistry. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its role in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a colorless liquid that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its strained three-membered ring structure imparts unique reactivity, making it a valuable component in the creation of complex organic molecules.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 826-35-7 | [2] |
| Molecular Formula | C₇H₁₀O₄ | [2] |
| Molecular Weight | 158.15 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 101 °C @ 18 mmHg | [1] |
| Density | 1.12 g/mL | [3] |
| Refractive Index (n20/D) | 1.4425-1.4445 | [1] |
| Flash Point | 99 °C | [1] |
| LogP | -0.03150 | [1] |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data.
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.7 (s, 6H, 2 x OCH₃), ~2.1-2.2 (m, 2H, cyclopropyl CH), ~1.4-1.5 (m, 2H, cyclopropyl CH₂) | [4][5] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~172 (C=O), ~52 (OCH₃), ~22 (cyclopropyl CH), ~15 (cyclopropyl CH₂) | [2][4] |
| Mass Spectrometry (EI) | Key fragments may include [M]+, [M-OCH₃]+, [M-COOCH₃]+ | [2][6][7] |
| Kovats Retention Index | 1090 (Standard non-polar column) | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the cyclopropanation of dimethyl fumarate. Several methods are available, with the Simmons-Smith and Corey-Chaykovsky reactions being prominent examples.
Experimental Protocol: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction provides a stereospecific method for the synthesis of cyclopropanes from alkenes.[8][9]
Reaction:
Figure 1: Simmons-Smith Cyclopropanation of Dimethyl Fumarate.
Materials:
-
Dimethyl fumarate
-
Diiodomethane
-
Zinc-Copper couple
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.
-
Add anhydrous diethyl ether to the flask, followed by a solution of diiodomethane in diethyl ether, added dropwise.
-
To this mixture, add a solution of dimethyl fumarate in diethyl ether dropwise at a controlled temperature.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.[10]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[10]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.[10]
Experimental Protocol: Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction utilizes a sulfur ylide to achieve cyclopropanation, particularly effective for electron-deficient alkenes like dimethyl fumarate.[11][12][13]
Reaction Workflow:
Figure 2: Corey-Chaykovsky Reaction Workflow.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Dimethyl fumarate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMSO and heat gently to form the dimsyl anion.
-
Cool the solution and add trimethylsulfoxonium iodide in portions to form the sulfur ylide.
-
In a separate flask, dissolve dimethyl fumarate in anhydrous THF.
-
Add the dimethyl fumarate solution to the sulfur ylide solution at a controlled temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
After completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by vacuum distillation or column chromatography.
Applications in Drug Development
The rigid cyclopropane scaffold is a valuable motif in medicinal chemistry, offering a means to constrain the conformation of molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[14][15] this compound and its derivatives have been explored in the development of various therapeutic agents.
Protease Inhibitors
The trans-1,2-dicarboxylate substitution pattern on the cyclopropane ring has been utilized in the design of potent inhibitors of viral proteases, such as those from HIV and coronaviruses.[16][17][18] The cyclopropane core acts as a rigid scaffold to correctly orient pharmacophoric groups within the enzyme's active site.
Figure 3: Mechanism of Action of Cyclopropane-based Protease Inhibitors.
Derivatives of this compound have been incorporated into peptidomimetics that show potent inhibition of HIV-1 protease.[16][19] More recently, cyclopropane-based compounds have been identified as broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), a key enzyme in viral replication.[17][18]
Anticancer and Antimicrobial Agents
The cyclopropane moiety is also found in compounds with anticancer and antimicrobial properties.[14][20][21] The unique stereoelectronic properties of the cyclopropane ring can contribute to the biological activity of these molecules. Research into amide derivatives of cyclopropane carboxylic acids has shown moderate activity against various bacterial and fungal strains.[21]
Safety and Handling
This compound is harmful if swallowed.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. In case of ingestion, rinse the mouth and seek medical attention.[2]
Conclusion
This compound is a versatile and valuable building block for organic synthesis, with its rigid cyclopropane core offering significant advantages in the design of new therapeutic agents. The synthetic routes to this compound are well-established, and its applications in drug discovery, particularly in the development of protease inhibitors, continue to be an active area of research. This guide provides a comprehensive foundation for scientists and researchers working with this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. chemicalbook.com [chemicalbook.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 12. adichemistry.com [adichemistry.com]
- 13. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyl trans-1,2-cyclopropanedicarboxylate: Molecular Structure, Stereochemistry, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl trans-1,2-cyclopropanedicarboxylate is a key synthetic intermediate in organic chemistry, valued for its rigid cyclopropane core and versatile functional groups. This structure is a recurring motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The stereochemistry of the diester substituents on the cyclopropane ring plays a crucial role in determining the biological activity and physical properties of its derivatives. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and detailed experimental protocols for the synthesis and characterization of this compound.
Molecular Structure and Stereochemistry
The molecular formula of this compound is C₇H₁₀O₄, and its molecular weight is 158.15 g/mol .[1][2] The IUPAC name for this compound is dimethyl (1R,2R)-rel-cyclopropane-1,2-dicarboxylate, indicating the relative trans configuration of the two methoxycarbonyl groups attached to the cyclopropane ring.[1] This trans arrangement signifies that the two ester groups are on opposite sides of the plane of the cyclopropane ring.
The stereochemistry is a critical aspect of this molecule. The cyclopropane ring is a rigid, planar three-membered ring. The substituents at C1 and C2 can be either on the same side of the ring (cis) or on opposite sides (trans). In the case of this compound, the two methoxycarbonyl groups are positioned on opposite faces of the cyclopropane ring. This trans configuration leads to a specific three-dimensional arrangement that influences its reactivity and its utility as a chiral building block in asymmetric synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 826-35-7 | [1] |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Boiling Point | 101 °C at 18 mmHg | |
| Density | 1.12 g/cm³ | |
| Refractive Index | 1.4425-1.4445 |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 3.69 (s, 6H, 2 x OCH₃), 2.10-2.20 (m, 2H, CH-CO), 1.35-1.45 (m, 2H, CH₂) | [3] |
| ¹³C NMR (CDCl₃) | δ (ppm): 172.5 (C=O), 52.0 (OCH₃), 23.0 (CH-CO), 16.0 (CH₂) | [3] |
| GC-MS | Retention Time: Varies with column and conditions. Major Fragments (m/z): 158 (M+), 127, 99, 67, 59. | [1] |
Experimental Protocols
Synthesis of this compound via Simmons-Smith Reaction
A common and effective method for the synthesis of this compound is the Simmons-Smith cyclopropanation of dimethyl fumarate. This reaction involves an organozinc carbenoid and is known for its stereospecificity, preserving the trans geometry of the starting alkene.
Materials:
-
Dimethyl fumarate
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple under a nitrogen atmosphere. Add anhydrous diethyl ether to cover the couple.
-
Reaction: To the stirred suspension of the zinc-copper couple, add a solution of diiodomethane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Addition of Alkene: After the formation of the Simmons-Smith reagent (indicated by the disappearance of the copper color and the formation of a gray suspension), a solution of dimethyl fumarate in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion and Workup: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. The spectrum should show a singlet for the methyl ester protons and multiplets for the cyclopropyl protons.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will show signals for the carbonyl carbons, the methoxy carbons, and the two distinct carbons of the cyclopropane ring.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent such as diethyl ether or ethyl acetate.
-
GC-MS Analysis: Inject a small volume of the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar column like DB-5). A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure good separation. The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragmentation pattern, which can be used to confirm the structure of the compound.
Application in Drug Synthesis: A Workflow Example
This compound and its derivatives are valuable precursors in the synthesis of various pharmaceuticals. For instance, cyclopropane-containing amino acids are incorporated into peptidomimetics to introduce conformational constraints, which can enhance biological activity and metabolic stability. A key application is in the synthesis of Cilastatin, a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its renal degradation.[4]
The following diagram illustrates a generalized workflow for the utilization of a trans-1,2-disubstituted cyclopropane diester in the synthesis of a cyclopropane-containing drug candidate.
Caption: Synthetic workflow for a cyclopropane-containing drug candidate.
Conclusion
This compound is a fundamentally important building block in modern organic synthesis. Its well-defined stereochemistry and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The experimental protocols provided in this guide offer a starting point for the reliable synthesis and characterization of this valuable compound, enabling further research and development in drug discovery and other areas of chemical science.
References
An In-depth Technical Guide to the Synthesis of Dimethyl trans-1,2-cyclopropanedicarboxylate from Dimethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing dimethyl trans-1,2-cyclopropanedicarboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis originates from the readily available starting material, dimethyl maleate. This document details the critical aspect of stereocontrol in achieving the desired trans configuration of the final product.
Introduction: The Stereochemical Challenge
The direct cyclopropanation of dimethyl maleate, a cis-alkene, inherently favors the formation of the corresponding cis-cyclopropane derivative, dimethyl cis-1,2-cyclopropanedicarboxylate. This is due to the stereospecific nature of several common cyclopropanation reactions. Therefore, to synthesize the trans-isomer, a key strategic consideration is the isomerization of dimethyl maleate to its trans-isomer, dimethyl fumarate, prior to or during the cyclopropanation step. This guide will explore three primary cyclopropanation methodologies—the Corey-Chaykovsky Reaction, the Simmons-Smith Reaction, and Diazomethane-mediated Cyclopropanation—and discuss their application in achieving the desired trans stereochemistry.
Strategic Approach: Isomerization of Dimethyl Maleate
Given that stereospecific cyclopropanation of a cis-alkene yields a cis-cyclopropane, a practical and efficient route to the trans-product begins with the isomerization of dimethyl maleate to dimethyl fumarate. This can be achieved through various methods, including acid catalysis. A general workflow for this strategic approach is outlined below.
Caption: General workflow illustrating the isomerization of dimethyl maleate to dimethyl fumarate.
Cyclopropanation Methodologies
The following sections detail three prominent methods for the cyclopropanation of dimethyl fumarate to yield this compound.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the use of a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, to transfer a methylene group to an α,β-unsaturated ester like dimethyl fumarate.[1][2] The reaction proceeds via a conjugate addition of the ylide to the double bond, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[2][3] With α,β-unsaturated esters, the use of dimethylsulfoxonium methylide often favors the thermodynamically more stable trans-cyclopropane product.[4]
Reaction Scheme:
Caption: Corey-Chaykovsky cyclopropanation of dimethyl fumarate.
Experimental Protocol:
A general procedure for the cyclopropanation of an electron-deficient alkene using a modified Corey-Chaykovsky reaction is as follows:[5]
-
To a solution of the electron-deficient alkene (e.g., dimethyl fumarate) in dimethyl sulfoxide (DMSO), an equimolar mixture of trimethylsulfoxonium iodide and potassium tert-butoxide is added.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 60 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Electron-deficient alkenes | [5] |
| Reagents | Trimethylsulfoxonium iodide, Potassium tert-butoxide | [5] |
| Solvent | DMSO | [5] |
| Temperature | 50-60 °C | [5] |
| Reaction Time | ~15-30 minutes | [5] |
| Yield | Good to excellent (up to 99% for some substrates) | [5] |
| Diastereoselectivity | Generally favors the trans product | [4] |
Simmons-Smith Reaction
The Simmons-Smith reaction is a stereospecific method for cyclopropanation, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product.[6] Therefore, to obtain this compound, it is essential to start with dimethyl fumarate. The reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[7][8]
Reaction Scheme:
Caption: Simmons-Smith cyclopropanation of dimethyl fumarate.
Experimental Protocol:
A general protocol for the Simmons-Smith reaction is as follows:[9]
-
A flask is charged with a zinc-copper couple under an inert atmosphere.
-
Anhydrous diethyl ether is added, and the suspension is stirred.
-
A solution of diiodomethane in diethyl ether is added dropwise.
-
The mixture is gently refluxed for a short period to form the organozinc carbenoid.
-
A solution of dimethyl fumarate in diethyl ether is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating, and its progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by distillation or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Dimethyl Fumarate | [6] |
| Reagents | Diiodomethane, Zinc-Copper couple | [7][8] |
| Solvent | Diethyl ether | [9] |
| Temperature | Room temperature to reflux | [9] |
| Yield | Generally good to high | [7][8] |
| Diastereoselectivity | Highly stereospecific (trans starting material gives trans product) | [6] |
Diazomethane-Mediated Cyclopropanation
The reaction of diazomethane with alkenes in the presence of a palladium catalyst is an effective method for cyclopropanation.[7] Similar to the Simmons-Smith reaction, this method is generally stereoselective. A patent describes the reaction of dimethyl fumarate with dimethyldiazomethane in the presence of a copper catalyst to yield the trans-cyclopropane derivative.[10] Due to the hazardous nature of diazomethane, in-situ generation methods are often preferred.[11]
Reaction Scheme:
Caption: Palladium-catalyzed cyclopropanation of dimethyl fumarate with diazomethane.
Experimental Protocol:
A procedure for the palladium-catalyzed cyclopropanation of an alkene with in-situ generated diazomethane can be adapted as follows:[11]
-
A solution of dimethyl fumarate and a palladium catalyst (e.g., palladium(II) acetate) in a suitable solvent (e.g., diethyl ether or dichloromethane) is prepared in a reaction vessel.
-
In a separate apparatus designed for the safe generation of diazomethane (e.g., from a precursor like Diazald® with a strong base), diazomethane is generated as a gas and is carefully bubbled through the solution of dimethyl fumarate.
-
The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature).
-
The reaction progress is monitored by observing the disappearance of the yellow color of diazomethane and by analytical techniques like TLC or GC.
-
After the reaction is complete, any excess diazomethane is carefully quenched with a few drops of acetic acid.
-
The reaction mixture is then worked up by washing with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Dimethyl Fumarate | [10] |
| Reagents | Diazomethane (or a precursor), Palladium(II) acetate | [7] |
| Solvent | Diethyl ether, Dichloromethane | [11] |
| Temperature | 0 °C to room temperature | [11] |
| Yield | Generally good | [7] |
| Diastereoselectivity | Stereoselective (trans starting material gives trans product) | [10] |
Characterization of this compound
The structure of the final product can be confirmed by standard spectroscopic methods.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the trans stereochemistry. The spectrum of the diethyl ester shows the cyclopropyl protons as a multiplet. For the dimethyl ester, characteristic signals for the methoxy protons and the cyclopropyl protons would be expected.[3][12]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the methoxy carbons, and the carbons of the cyclopropane ring.[13]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (158.15 g/mol ).[13]
Conclusion
The synthesis of this compound from dimethyl maleate is a process where stereochemical control is paramount. A robust and reliable strategy involves the initial isomerization of dimethyl maleate to dimethyl fumarate. Subsequently, several effective cyclopropanation methods can be employed. The Simmons-Smith reaction and palladium-catalyzed diazomethane cyclopropanation offer high stereospecificity, ensuring the retention of the trans configuration from dimethyl fumarate. The Corey-Chaykovsky reaction, particularly with stabilized sulfur ylides, can also provide the desired trans-isomer, often as the major product. The choice of method will depend on factors such as available reagents, desired scale, and safety considerations, particularly with the use of diazomethane. This guide provides the foundational knowledge for researchers to select and optimize the most suitable synthetic route for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. adichemistry.com [adichemistry.com]
- 5. Mechanism of olefin cyclopropanation by diazomethane catalyzed by palladium dicarboxylates: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 10. EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid - Google Patents [patents.google.com]
- 11. In situ diazomethane generation and the palladium-catalysed cyclopropanation of alkenes [era.ed.ac.uk]
- 12. This compound(826-35-7) 1H NMR spectrum [chemicalbook.com]
- 13. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of Dimethyl trans-1,2-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of dimethyl trans-1,2-cyclopropanedicarboxylate, a valuable building block in organic synthesis. The document details the core reaction mechanisms, provides experimental protocols for key methodologies, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.
Introduction
This compound is a cyclic diester that serves as a versatile intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The stereospecific construction of the cyclopropane ring, particularly the trans isomer, is a key challenge that has been addressed through several synthetic strategies. This guide will focus on the most prevalent and mechanistically distinct methods for its preparation, primarily starting from dimethyl fumarate, the trans-isomer of the corresponding unsaturated diester. The stereochemistry of the starting material is generally preserved in the cyclopropanation reactions, making dimethyl fumarate the logical precursor to the trans product.
Mechanistic Pathways for Formation
The formation of the cyclopropane ring in this compound can be achieved through several distinct mechanistic pathways. The most prominent among these are the Corey-Chaykovsky reaction, the Simmons-Smith reaction, and the reaction with diazomethane, often catalyzed by a transition metal.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the use of a sulfur ylide, typically dimethylsulfoxonium methylide, to deliver a methylene group to an α,β-unsaturated ester like dimethyl fumarate.[1][2][3] The stabilized sulfur ylide undergoes a conjugate addition (Michael addition) to the double bond of the dimethyl fumarate. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide leaving group to form the cyclopropane ring.[4] The reaction is known for its high stereoselectivity, with the trans geometry of the starting fumarate being retained in the final cyclopropane product.
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa's modification).[5][6] The reaction is believed to proceed through a concerted mechanism where the carbenoid is delivered to the alkene in a "butterfly" transition state. This concerted nature ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[5] Therefore, the reaction of dimethyl fumarate with the Simmons-Smith reagent is expected to yield the trans-cyclopropane derivative.
Diazomethane Reaction
The reaction of diazomethane with alkenes to form cyclopropanes is another well-established method. In the context of α,β-unsaturated esters, this reaction is often catalyzed by a transition metal, such as palladium(II) acetate.[7] The mechanism involves the formation of a palladium-carbene complex from diazomethane. This complex then transfers the methylene group to the double bond of the dimethyl fumarate. The reaction can also proceed through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then thermally or photochemically eliminates nitrogen gas to yield the cyclopropane. A patent describes the formation of a 1:1 adduct from dimethyl fumarate and dimethyldiazomethane at low temperatures, which is then heated in the presence of a copper catalyst to yield the cyclopropane diester after nitrogen elimination.[1]
Experimental Protocols
General Procedure for Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Esters
This protocol is adapted from general procedures for the Corey-Chaykovsky reaction with Michael acceptors.[3]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Dimethyl fumarate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) and anhydrous DMSO.
-
Heat the suspension to 50 °C until the evolution of hydrogen ceases and a clear solution of the dimsyl anion is formed.
-
Cool the solution to room temperature and add trimethylsulfoxonium iodide (1.1 equivalents) in one portion.
-
Stir the resulting mixture for 10-15 minutes to form the dimethylsulfoxonium methylide ylide.
-
Dissolve dimethyl fumarate (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
General Procedure for Simmons-Smith Cyclopropanation of Alkenes
This protocol is a general procedure based on the Furukawa modification of the Simmons-Smith reaction.[5][8]
Materials:
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dimethyl fumarate
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of dimethyl fumarate (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equivalents) to the stirred solution.
-
Add diiodomethane (2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation or column chromatography to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, dimethyl fumarate, and the product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Dimethyl fumarate | C₆H₈O₄ | 144.12 | 192-193 | 102-105 |
| This compound | C₇H₁₀O₄ | 158.15 | 101 (18 mmHg)[9] | N/A (liquid) |
Table 1: Physical Properties
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (GC-MS) | IR Spectroscopy (cm⁻¹) |
| This compound | 3.69 (s, 6H, 2 x OCH₃), 2.15 (m, 2H, 2 x CH-CO), 1.40 (m, 2H, CH₂) | 172.0, 52.0, 22.5, 15.5 | m/z (%): 158 (M⁺, <1), 127 (35), 99 (100), 67 (50), 59 (80)[10] | Not explicitly found, but expected peaks around 1730 (C=O stretch), 2950-3000 (C-H stretch), and 1100-1300 (C-O stretch). |
Table 2: Spectroscopic Data
Mandatory Visualizations
The following diagrams illustrate the mechanistic pathways and a general experimental workflow for the synthesis of this compound.
Caption: Corey-Chaykovsky reaction mechanism.
Caption: Simmons-Smith reaction mechanism.
Caption: Palladium-catalyzed diazomethane reaction.
Caption: General experimental workflow.
References
- 1. EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid - Google Patents [patents.google.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ diazomethane generation and the palladium-catalysed cyclopropanation of alkenes [era.ed.ac.uk]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. This compound(826-35-7) 1H NMR [m.chemicalbook.com]
- 10. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of Dimethyl trans-1,2-cyclopropanedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl trans-1,2-cyclopropanedicarboxylate (CAS No. 826-35-7). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive efforts have been made to provide accurate experimental data, some values are based on typical ranges observed for similar chemical structures and data available for analogous compounds due to the limited availability of complete, publicly accessible experimental spectra for the target molecule itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Methoxy (6H) | ~3.7 | Singlet | N/A |
| Cyclopropyl CH (2H) | ~2.1 - 2.3 | Multiplet | |
| Cyclopropyl CH₂ (2H) | ~1.3 - 1.5 | Multiplet |
¹³C NMR (Carbon-13 NMR) Data
| Carbon | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | ~172 |
| Methoxy (OCH₃) | ~52 |
| Cyclopropyl CH | ~22 |
| Cyclopropyl CH₂ | ~15 |
Note: NMR data is typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester carbonyl) stretch | ~1730 | Strong |
| C-H (sp³) stretch | ~2950-3000 | Medium |
| C-O (Ester) stretch | ~1170-1250 | Strong |
| Cyclopropane C-H stretch | ~3050 | Medium |
Mass Spectrometry (MS)
| m/z | Interpretation | Relative Abundance |
| 158 | [M]⁺ (Molecular ion) | |
| 127 | [M - OCH₃]⁺ | |
| 99 | [M - COOCH₃]⁺ | |
| 59 | [COOCH₃]⁺ |
Note: Mass spectral data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of liquid this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Acquisition time: 3-4 s
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Spectroscopy Protocol:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1-2 s
-
Spectral width: -5 to 220 ppm
-
Decoupling: Proton decoupled.
-
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):
-
A single drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin, uniform liquid film.
FTIR Spectroscopy Protocol:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
The sample is introduced into the gas chromatograph (GC) via an autosampler.
GC-MS Protocol:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250°C.
-
Oven temperature program: Initial temperature of 50°C, ramped to 250°C at a rate of 10°C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 1-2 scans/second.
-
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a liquid organic compound.
Caption: Logical flow from spectroscopic data to structural confirmation.
An In-depth Technical Guide to Dimethyl trans-1,2-cyclopropanedicarboxylate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl trans-1,2-cyclopropanedicarboxylate is a synthetically valuable diester characterized by a rigid cyclopropane core. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and explores its potential applications in drug discovery and development. The unique conformational constraints imposed by the cyclopropane ring make this molecule an attractive scaffold for the design of novel therapeutics with enhanced metabolic stability and target specificity.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its core structure consists of a three-membered carbon ring with two methyl ester groups in a trans configuration. This arrangement confers significant rigidity to the molecule.
Identification
| Identifier | Value |
| CAS Number | 826-35-7[1][2] |
| Molecular Formula | C₇H₁₀O₄[1][2] |
| Molecular Weight | 158.15 g/mol [1] |
| IUPAC Name | dimethyl (1R,2R)-rel-cyclopropane-1,2-dicarboxylate[1] |
| Synonyms | trans-1,2-Cyclopropanedicarboxylic acid dimethyl ester, Dimethyl trans-cyclopropanedicarboxylate |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Boiling Point | 101 °C at 18 mmHg | [2] |
| Density | 1.12 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.441 | [3] |
| Flash Point | 99 °C | [2] |
| Solubility | Soluble in common organic solvents. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are consistent with its trans-substituted cyclopropane structure. The proton and carbon chemical shifts are influenced by the ring strain and the electron-withdrawing nature of the ester groups.
-
¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show signals for the methoxy protons and the cyclopropyl protons. The trans-coupling constants between the cyclopropyl protons are characteristic.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the methoxy carbons, and the cyclopropyl carbons.[1]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis
A common and effective method for the synthesis of this compound is the cyclopropanation of dimethyl fumarate using a carbene or carbene equivalent. A detailed experimental protocol based on established methodologies for similar transformations is provided below.
Reaction:
Figure 1: General scheme for the synthesis of this compound.
Materials:
-
Dimethyl fumarate
-
Diazomethane (or a safer precursor like diazald)
-
Palladium(II) acetate (catalyst)
-
Dichloromethane (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, dissolve dimethyl fumarate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of palladium(II) acetate to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane to the stirred reaction mixture. The addition should be done cautiously to control the effervescence.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench any remaining diazomethane by the careful addition of acetic acid.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification
The crude product can be purified by vacuum distillation to obtain pure this compound.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction distilling at the appropriate boiling point and pressure (e.g., 101 °C at 18 mmHg).[2]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Instrument: Standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 70 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).
-
MS Detector: Electron ionization (EI) at 70 eV.
Role in Drug Discovery and Development
The cyclopropane ring is a highly valued structural motif in modern medicinal chemistry. Its incorporation into drug candidates can offer several advantages, making this compound a valuable building block.[4][5]
Rigid Scaffold
The inherent rigidity of the cyclopropane ring in this compound restricts the conformational freedom of molecules.[6] This property is highly desirable in drug design as it can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[4][7] The defined spatial orientation of the two ester groups provides a well-defined scaffold for the attachment of pharmacophoric elements.
Figure 2: The role of rigid scaffolds in drug design.
Metabolic Stability
The cyclopropane ring is generally resistant to metabolic degradation by cytochrome P450 enzymes.[4][5] Replacing more metabolically labile moieties with a cyclopropane-containing fragment can improve the pharmacokinetic profile of a drug, leading to a longer half-life and potentially reduced dosing frequency.
Bioisosteric Replacement
The cyclopropane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond. This substitution can be used to fine-tune the physicochemical properties of a molecule, such as lipophilicity and solubility, to optimize its drug-like characteristics.
Figure 3: A typical workflow for assessing metabolic stability.[8][9]
While there are no specific signaling pathways directly associated with this compound in the public domain, its utility lies in its role as a versatile building block. Researchers can employ this molecule to synthesize a variety of more complex structures for screening against different biological targets.
Safety and Handling
This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
This compound is a valuable chemical entity with well-defined physical and chemical properties. Its rigid cyclopropane scaffold and potential to enhance metabolic stability make it an important building block for the synthesis of novel drug candidates. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis, enabling its effective utilization in research and development within the pharmaceutical industry. The continued exploration of cyclopropane-containing molecules holds significant promise for the discovery of next-generation therapeutics.
References
- 1. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Diethyl trans-1,2-cyclopropanedicarboxylate 97 3999-55-1 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Importance of Scaffold Flexibility/Rigidity in the Design and Directed Evolution of Artificial Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-depth Technical Guide to the Reactivity and Stability of Dimethyl trans-1,2-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl trans-1,2-cyclopropanedicarboxylate is a synthetically versatile molecule characterized by a strained three-membered ring and two electron-withdrawing ester functionalities. This unique structural combination imparts a distinct reactivity profile, making it a valuable building block in organic synthesis for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways to inform its application in research and development.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 826-35-7 | [1] |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Boiling Point | 101 °C at 18 mmHg | [2] |
| Density | 1.12 g/mL | [2] |
| Refractive Index | 1.4425-1.4445 | [3] |
Reactivity Profile
The reactivity of this compound is dominated by the strain of the cyclopropane ring and the electron-withdrawing nature of the two ester groups. These features make the molecule susceptible to ring-opening reactions with a variety of nucleophiles.
Ring-Opening Reactions
The presence of the two ester groups polarizes the C1-C2 bond of the cyclopropane ring, making the ring susceptible to nucleophilic attack. This type of cyclopropane is classified as a donor-acceptor (D-A) cyclopropane, where the cyclopropane ring itself acts as the donor and the ester groups are the acceptors. The ring-opening is a key reaction pathway, leading to the formation of 1,3-difunctionalized acyclic compounds.
A general workflow for a Lewis acid-catalyzed ring-opening reaction of a donor-acceptor cyclopropane is depicted below. The Lewis acid activates the acceptor group, facilitating the nucleophilic attack and subsequent ring opening.
Caption: General workflow for Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane.
The regioselectivity of the ring-opening can be influenced by the substituents on the cyclopropane ring and the nature of the nucleophile.
Stability Studies
A comprehensive understanding of the stability of this compound is crucial for its storage, handling, and application in multi-step syntheses.
Hydrolytic Stability
Esters of cyclopropanecarboxylic acids exhibit significantly enhanced stability towards both acid- and base-catalyzed hydrolysis compared to other common esters.[3][4][5] This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[3][4]
A study comparing the stability of valacyclovir with its cyclopropane analogue demonstrated that at 40°C and pH 6, the half-life of the cyclopropane derivative was greater than 300 hours, whereas the half-life of valacyclovir was 69.7 hours.[3][4] While this data is for a different molecule, it highlights the general stability of the cyclopropanecarboxylate ester linkage.
Experimental Protocol for Hydrolytic Stability Assessment (General):
A typical procedure to assess hydrolytic stability involves the following steps:
Caption: A generalized experimental workflow for determining hydrolytic stability.
Thermal Stability
Experimental Protocol for Thermal Stability Assessment (General):
A general protocol for evaluating thermal stability using TGA is as follows:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
Photochemical Stability
The photochemical stability of esters can be assessed by exposing them to a controlled light source and monitoring their degradation over time. The degradation pathways can be complex and may involve photo-oxidation and chain scission.[6] Studies on other esters have shown that UV irradiation can lead to the formation of various degradation products.[7][8]
Experimental Protocol for Photochemical Stability Assessment (General):
A generalized protocol for assessing photochemical stability is outlined below:
Caption: General experimental workflow for a photochemical stability study.
Synthesis
The synthesis of this compound is not extensively detailed in readily available literature. However, general methods for the synthesis of cyclopropane rings can be applied. A common approach involves the reaction of a Michael acceptor with a ylide, or the cyclopropanation of an alkene. A patent for a related compound, trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid, describes its preparation from 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters via hydrolysis and subsequent reaction with an alkali metal hypochlorite.[9]
Conclusion
This compound is a valuable synthetic intermediate with a reactivity profile dominated by ring-opening reactions. A key feature of this molecule is the enhanced hydrolytic stability of its ester groups, a property that should be considered in the design of synthetic routes and the development of ester-based prodrugs. While specific quantitative data on its thermal and photochemical stability are limited, established protocols can be employed to assess these properties. Further research into the quantitative aspects of its reactivity and stability will undoubtedly expand its utility in organic synthesis and medicinal chemistry.
References
- 1. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid - Google Patents [patents.google.com]
Dimethyl Trans-1,2-Cyclopropanedicarboxylate: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl trans-1,2-cyclopropanedicarboxylate, a conformationally constrained three-membered ring system, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid framework and stereochemically defined centers make it an ideal scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutics. The enantiomerically pure forms of this cyclopropane derivative, (1R,2R)- and (1S,2S)-dimethyl cyclopropanedicarboxylate, serve as crucial intermediates in the synthesis of a range of pharmaceuticals, including antiviral, antidepressant, and antithrombotic agents. This technical guide provides a comprehensive overview of the synthesis, resolution, and application of this compound as a chiral building block in organic synthesis.
Synthesis of Racemic this compound
The preparation of the racemic form of this compound is a critical first step before chiral resolution. A common and effective method involves the cyclopropanation of dimethyl fumarate.
Experimental Protocol: Synthesis from Dimethyl Fumarate
This procedure outlines a typical laboratory-scale synthesis of racemic this compound.
Materials:
-
Dimethyl fumarate
-
Diazomethane (handle with extreme caution in a well-ventilated hood behind a blast shield)
-
Diethyl ether
-
Palladium(II) acetate (catalyst)
Procedure:
-
Dissolve dimethyl fumarate in a suitable volume of diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane from the dropping funnel. The reaction is exothermic and nitrogen gas will evolve. Maintain the temperature below 5 °C.
-
After the addition is complete, add a catalytic amount of palladium(II) acetate to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench any unreacted diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain racemic this compound as a colorless oil.
Chiral Resolution of this compound
The separation of the racemic mixture into its constituent enantiomers is paramount for its application in asymmetric synthesis. Enzymatic resolution has proven to be a highly efficient and selective method for this purpose.
Enzymatic Resolution using Pig Liver Esterase (PLE)
Pig liver esterase (PLE) is a commercially available and widely used enzyme for the enantioselective hydrolysis of esters. In the case of this compound, PLE selectively hydrolyzes one of the enantiomers to the corresponding monoester, allowing for the separation of the unreacted diester and the monoester product.
Experimental Protocol: PLE-Catalyzed Enantioselective Hydrolysis
Materials:
-
Racemic this compound
-
Pig Liver Esterase (PLE)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Sodium hydroxide solution (e.g., 0.1 M) for pH adjustment
-
Diethyl ether
-
Hydrochloric acid (e.g., 1 M)
Procedure:
-
Suspend racemic this compound in a phosphate buffer.
-
Add Pig Liver Esterase (PLE) to the suspension.
-
Maintain the pH of the reaction mixture at 7.5 by the controlled addition of a sodium hydroxide solution using a pH-stat or by manual titration.
-
Monitor the progress of the reaction by measuring the consumption of the base. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining diester and the formed monoacid.
-
Once the desired conversion is reached, acidify the reaction mixture to pH 2-3 with hydrochloric acid.
-
Extract the mixture with diethyl ether.
-
Separate the organic layer. The unreacted diester enantiomer can be isolated from this layer.
-
The aqueous layer contains the monoacid salt. Further acidification and extraction will yield the monoacid, which can then be re-esterified to obtain the other enantiomer of the diester if desired.
-
Purify both the recovered diester and the esterified monoacid by chromatography.
-
Determine the enantiomeric excess (ee%) of each enantiomer using chiral HPLC or by measuring the specific rotation.
Applications in Drug Synthesis
The enantiomerically pure forms of this compound are pivotal intermediates in the synthesis of several marketed drugs.
Synthesis of Ticagrelor Intermediate
(1R,2R)-dimethyl cyclopropane-1,2-dicarboxylate is a key precursor for the synthesis of a crucial chiral cyclopropylamine intermediate in the production of the antiplatelet drug Ticagrelor. Biocatalytic methods using engineered enzymes have been developed for the highly stereoselective synthesis of the required cyclopropane core. For instance, an engineered truncated globin of Bacillus subtilis can catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate to produce ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with high diastereoselectivity (>99% dr) and enantioselectivity (98% ee).[1]
Synthesis of Tranylcypromine Analogues
Tranylcypromine is an antidepressant. Chiral derivatives of tranylcypromine are synthesized to improve their therapeutic index. The synthesis often involves the use of a chiral cyclopropane scaffold derived from this compound. The general strategy involves the conversion of the carboxylic acid groups to other functionalities, such as amines, to build the final drug molecule.
Synthesis of Milnacipran
Milnacipran is a serotonin-norepinephrine reuptake inhibitor used to treat fibromyalgia. The synthesis of milnacipran and its analogs can be achieved through a route involving an asymmetric cyclopropanation step to generate the key cyclopropane core. While not directly starting from this compound, the principles of using a chiral cyclopropane building block are central to its synthesis.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and resolution of this compound and its application in the synthesis of drug precursors.
| Reaction | Substrate | Product | Catalyst/Enzyme | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| Biocatalytic Cyclopropanation | 3,4-difluorostyrene and ethyl diazoacetate | ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | Engineered B. subtilis truncated globin | 79 | >99:1 | 98 | [1] |
| Biocatalytic Cyclopropanation | Styrene and ethyl diazoacetate | ethyl (1R,2R)-2-phenylcyclopropanecarboxylate | Engineered Myoglobin | 91 | 99.9:0.1 | 96 | [2] |
Visualizations
Logical Relationship: From Racemate to Enantiopure Building Blocks
Caption: Chiral resolution separates the racemic mixture into its individual enantiomers.
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of this compound.
Signaling Pathway: Application in Drug Synthesis
Caption: General pathway for the use of the chiral building block in drug synthesis.
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its rigid, three-dimensional structure provides a unique scaffold for the stereocontrolled synthesis of complex molecules. The development of efficient methods for its synthesis and, crucially, its chiral resolution, has opened up avenues for the streamlined production of enantiomerically pure pharmaceuticals. The applications highlighted in this guide for the synthesis of drugs like Ticagrelor and Tranylcypromine analogues underscore the significance of this building block in medicinal chemistry and drug development. Future research will likely focus on the development of even more efficient and sustainable methods for the synthesis and resolution of this valuable chiral synthon, as well as its application in the creation of new and innovative drug candidates.
References
The Rising Star of Drug Discovery: A Technical Guide to Dimethyl Trans-1,2-Cyclopropanedicarboxylate
For Immediate Release
A comprehensive technical guide exploring the applications of dimethyl trans-1,2-cyclopropanedicarboxylate, a rigid and versatile building block, has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource details the synthesis, properties, and significant role of this molecule in medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
This compound is a small, cyclic diester that is gaining considerable attention for its ability to impart conformational rigidity to molecules. This unique structural feature is highly sought after in drug design as it can lead to enhanced binding affinity, improved metabolic stability, and increased potency of therapeutic agents.[1] Its applications span from serving as a key intermediate in the synthesis of complex organic compounds to acting as a constrained peptidomimetic, mimicking the secondary structures of peptides.[2]
This guide provides a thorough review of the available literature, presenting key data in structured tables for easy comparison, detailed experimental protocols for pivotal syntheses, and visual diagrams to elucidate complex concepts.
Physicochemical Properties and Spectroscopic Data
A foundational understanding of a molecule's properties is crucial for its application. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 158.15 g/mol | --INVALID-LINK-- |
| CAS Number | 826-35-7 | --INVALID-LINK-- |
| Boiling Point | 101 °C (18 mmHg) | --INVALID-LINK-- |
| Density | 1.12 g/mL | --INVALID-LINK-- |
Spectroscopic data is essential for the identification and characterization of the compound.
| Spectroscopy | Key Data | Reference |
| ¹H NMR | Spectrum available | --INVALID-LINK-- |
| ¹³C NMR | Spectrum available | --INVALID-LINK-- |
| Mass Spectrometry (GC-MS) | Spectrum available | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of the trans-cyclopropane ring is a critical step. One of the most common and effective methods is the Simmons-Smith cyclopropanation of an alkene. The following provides a general experimental protocol for the synthesis of a trans-1,2-cyclopropanedicarboxylate ester from the corresponding fumarate.
Experimental Protocol: Simmons-Smith Cyclopropanation of Dimethyl Fumarate
Materials:
-
Dimethyl fumarate
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place the zinc-copper couple.
-
Add anhydrous diethyl ether to the flask.
-
A solution of dimethyl fumarate and diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is often initiated by gentle heating or sonication.
-
The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered to remove unreacted zinc.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Note: The Furukawa modification, using diethylzinc instead of the zinc-copper couple, can also be employed and often provides better yields and reproducibility.
Below is a DOT script for a Graphviz diagram illustrating the general workflow of the Simmons-Smith reaction.
Caption: General workflow for the Simmons-Smith cyclopropanation.
Applications in Medicinal Chemistry: A Rigid Linker for PROTACs
The primary application of this compound in modern drug discovery is as a rigid building block for linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The linker plays a crucial role in the efficacy of a PROTAC. Its length, flexibility, and chemical composition determine the proper orientation of the POI and the E3 ligase to facilitate ubiquitination and subsequent degradation. The conformational rigidity imparted by the trans-1,2-disubstituted cyclopropane ring helps to pre-organize the PROTAC into a bioactive conformation, which can lead to improved ternary complex formation and enhanced degradation efficiency.
Logical Relationship in PROTAC Action
The following diagram illustrates the logical relationship of the components in a PROTAC and its mechanism of action.
Caption: PROTAC mechanism of action.
Future Perspectives
The unique conformational constraints offered by the cyclopropane ring make this compound and its derivatives highly valuable tools in the design of sophisticated drug molecules.[3][4] As the field of targeted protein degradation continues to expand, the demand for novel, rigid linkers is expected to grow. Further research into the stereoselective synthesis of cyclopropane-containing building blocks will undoubtedly open new avenues for the development of more potent and selective therapeutics. The principles outlined in this guide provide a solid foundation for researchers looking to harness the power of this versatile chemical entity in their drug discovery endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 4. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dimethyl trans-1,2-cyclopropanedicarboxylate in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl trans-1,2-cyclopropanedicarboxylate serves as a versatile building block in organic synthesis, particularly in the construction of complex cyclic systems through cycloaddition reactions. As a donor-acceptor (D-A) cyclopropane, its strained three-membered ring is activated by the two electron-withdrawing methoxycarbonyl groups, making it susceptible to ring-opening and subsequent annulation with various reaction partners. These reactions provide access to a diverse range of five-membered and larger heterocyclic and carbocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and a representative protocol for the use of this compound in a [3+2] cycloaddition reaction, a common and powerful transformation for this class of compounds.
Introduction
Cycloaddition reactions are a cornerstone of modern synthetic chemistry, enabling the efficient construction of cyclic molecules with high stereocontrol. Donor-acceptor cyclopropanes, such as this compound, are particularly valuable substrates in these transformations. The inherent ring strain of the cyclopropane ring, combined with the electronic activation provided by the ester functionalities, facilitates ring cleavage under thermal or Lewis acid-catalyzed conditions to form a 1,3-zwitterionic intermediate. This intermediate can then be trapped by a variety of dipolarophiles or multipolar systems to afford highly functionalized cyclic products. Common cycloaddition pathways for donor-acceptor cyclopropanes include [3+2], [3+3], and [4+3] cycloadditions, leading to the formation of five-, six-, and seven-membered rings, respectively.
While specific experimental protocols for cycloaddition reactions of this compound are not extensively detailed in publicly available literature, the principles governing its reactivity are well-established from studies on analogous donor-acceptor cyclopropanes. The following sections present a representative protocol for a [3+2] cycloaddition with a nitrile oxide, a reaction that is expected to proceed efficiently with this substrate to yield highly substituted isoxazoline derivatives.
Representative [3+2] Cycloaddition Protocol: Synthesis of a Dihydroisoxazole Derivative
This protocol describes the Lewis acid-catalyzed [3+2] cycloaddition of this compound with a nitrile oxide generated in situ from an aldoxime. This reaction is a powerful method for the synthesis of highly functionalized dihydroisoxazole rings.
Reaction Scheme:
Caption: General reaction scheme for the [3+2] cycloaddition.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 826-35-7 | 158.15 | 158 mg | 1.0 |
| Benzaldoxime | 932-90-1 | 121.14 | 121 mg | 1.0 |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 134 mg | 1.0 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 140 µL | 1.0 |
| Scandium(III) triflate (Sc(OTf)3) | 144026-79-9 | 492.16 | 24.6 mg | 0.05 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | - |
Equipment
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Syringes and needles
-
Septum
-
Argon or nitrogen gas inlet
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Chromatography column
Experimental Procedure
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add this compound (158 mg, 1.0 mmol) and benzaldoxime (121 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (10 mL) via syringe, followed by the addition of scandium(III) triflate (24.6 mg, 0.05 mmol). Stir the mixture at room temperature until all solids are dissolved.
-
In situ Generation of Nitrile Oxide: In a separate vial, dissolve N-chlorosuccinimide (134 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL). Slowly add this solution to the reaction mixture at 0 °C (ice bath).
-
Base Addition: After 15 minutes of stirring at 0 °C, add triethylamine (140 µL, 1.0 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dihydroisoxazole derivative.
Expected Results
Based on analogous reactions with similar donor-acceptor cyclopropanes, this protocol is expected to yield the corresponding dihydroisoxazole product in moderate to good yield with high diastereoselectivity.
| Product | Expected Yield (%) | Expected Diastereomeric Ratio (dr) |
| Dimethyl 3-phenyl-3a,6a-dihydro-3H-cyclopropa[c]isoxazole-1,2-dicarboxylate | 60-80 | >10:1 |
Reaction Mechanism and Stereochemistry
The reaction is proposed to proceed through the following steps:
Caption: Proposed mechanistic pathway for the [3+2] cycloaddition.
-
In situ Formation of the 1,3-Dipole: Benzaldoxime reacts with N-chlorosuccinimide to form a chlorooxime intermediate. Subsequent elimination of HCl, promoted by triethylamine, generates the reactive benzonitrile oxide.
-
Lewis Acid Activation and Ring Opening: The Lewis acid, Sc(OTf)3, coordinates to one of the carbonyl oxygens of the this compound, increasing its electrophilicity. This facilitates the cleavage of the C1-C2 bond of the cyclopropane ring to form a stabilized 1,3-zwitterionic intermediate.
-
[3+2] Cycloaddition: The 1,3-dipole (benzonitrile oxide) then undergoes a concerted or stepwise [3+2] cycloaddition with the 1,3-zwitterionic intermediate to form the five-membered dihydroisoxazole ring. The stereochemistry of the final product is typically controlled during this step, with the substituents adopting the most thermodynamically stable arrangement.
Applications in Drug Development
The cyclopropane motif and the resulting heterocyclic scaffolds from cycloaddition reactions are prevalent in numerous biologically active molecules and approved pharmaceuticals. The strained cyclopropane ring can act as a conformationally restricted bioisostere for a double bond or a gem-dimethyl group, influencing the binding affinity and selectivity of a drug candidate. The dihydroisoxazole core, for instance, is a key structural feature in various compounds with potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial agents. The ability to rapidly construct these complex molecular architectures from simple starting materials using cycloaddition protocols with this compound highlights the importance of this reagent in medicinal chemistry and drug discovery pipelines.
Workflow for Cycloaddition Protocol
Caption: Experimental workflow for the [3+2] cycloaddition protocol.
Conclusion
This compound is a valuable and reactive substrate for a variety of cycloaddition reactions, providing efficient access to diverse and complex cyclic molecules. Although specific, detailed protocols for this exact molecule are not abundant in the literature, its reactivity can be reliably predicted based on the extensive studies of other donor-acceptor cyclopropanes. The representative [3+2] cycloaddition protocol provided herein serves as a practical guide for researchers to explore the synthetic utility of this compound in the construction of novel heterocyclic scaffolds for applications in medicinal chemistry and materials science. Further exploration of its reactivity with different dipoles, dienes, and other reaction partners under various catalytic systems is warranted to fully unlock its synthetic potential.
Application Notes: Stereoselective Synthesis Utilizing Dimethyl trans-1,2-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the stereoselective synthesis and resolution of derivatives of trans-1,2-cyclopropanedicarboxylic acid, utilizing its dimethyl ester as a key starting material. The conformational rigidity and defined stereochemistry of the cyclopropane ring make these compounds valuable building blocks in medicinal chemistry and materials science. The primary focus of these notes is the enzymatic kinetic resolution of racemic amido esters derived from (±)-dimethyl trans-1,2-cyclopropanedicarboxylate, a highly efficient method for accessing enantiomerically pure cyclopropane derivatives.
Application: Enzymatic Kinetic Resolution for Chiral Building Block Synthesis
A significant application of racemic dimethyl trans-1,2-cyclopropanedicarboxylate is its use as a precursor for the synthesis of chiral cyclopropane-containing molecules. Through a sequence of amidation followed by enantioselective enzymatic hydrolysis, it is possible to resolve the racemic mixture, yielding valuable enantiopure amido acids and recovering the unreacted enantiomer of the amido ester. This methodology is particularly relevant for the preparation of precursors to bioactive molecules where specific stereoisomers are required for therapeutic efficacy.
Logical Workflow for Enantioselective Hydrolysis
The overall process involves the conversion of the commercially available racemic diester to a racemic amido ester, followed by enzymatic resolution.
Caption: Workflow for the synthesis of enantiopure cyclopropane derivatives.
Experimental Protocols
The following protocols are based on methodologies reported for the diethyl ester, which are directly adaptable for the dimethyl ester.[1][2]
Protocol 1: Synthesis of Racemic Methyl (±)-trans-2-(N-benzylcarbamoyl)cyclopropanecarboxylate
This protocol describes the conversion of the diester to a monoamido ester, which serves as the substrate for enzymatic resolution.
Materials:
-
(±)-Dimethyl trans-1,2-cyclopropanedicarboxylate
-
Benzylamine
-
Sealed reaction tube
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (n-hexane, ethyl acetate)
Procedure:
-
A mixture of (±)-dimethyl trans-1,2-cyclopropanedicarboxylate (1.0 mmol) and benzylamine (1.0 mmol) is heated in a sealed tube at a temperature close to the boiling point of the amine for 20-60 hours.[3]
-
After cooling, 5 mL of 1 M HCl and 8 mL of CH₂Cl₂ are added to the reaction mixture.
-
The organic phase is separated, and the aqueous layer is extracted again with CH₂Cl₂.
-
The combined organic phases are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 2:1) to yield the racemic amido ester.
Protocol 2: Enantioselective Enzymatic Hydrolysis
This protocol details the kinetic resolution of the racemic amido ester using whole bacterial cells.
Materials:
-
Racemic methyl (±)-trans-2-(N-benzylcarbamoyl)cyclopropanecarboxylate
-
Rhodococcus rhodochrous IFO 15564 cells
-
0.1 M Phosphate buffer (pH 7.0)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diazomethane (for derivatization for analysis, use with extreme caution)
Procedure:
-
A suspension of Rhodococcus rhodochrous cells is prepared in 0.1 M phosphate buffer (pH 7.0).
-
The racemic amido ester (e.g., 43 mg) is added to the bacterial suspension (e.g., 43 mL) along with a small amount of ethanol (e.g., 0.43 mL) as a co-solvent.
-
The mixture is incubated at 28 °C with shaking for a specified time (e.g., 25 hours), monitored by chromatography.
-
After the reaction, the mixture is acidified with 1 M HCl and extracted with ethyl acetate.
-
The organic layer is dried over Na₂SO₄ and concentrated to yield a mixture of the unreacted (1R,2R)-amido ester and the product (1S,2S)-amido acid.
-
The products are separated by column chromatography.
-
The enantiomeric excess (ee) of the products is determined by chiral HPLC or by GC after derivatization (e.g., methylation of the carboxylic acid with diazomethane).[2]
Data Presentation
The enantioselectivity of the enzymatic hydrolysis is highly dependent on the substrate. The following table summarizes representative results from the hydrolysis of various amido esters derived from trans-1,2-cyclopropanedicarboxylic acid diesters.
| Entry | Substrate | Product | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |
| 1 | Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate | (1S,2S)-trans-2-Carbamoylcyclopropanecarboxylic acid | 25 | 48 | >99 (1R,2R) | 91 (1S,2S) |
| 2 | Benzyl (±)-trans-2-carbamoylcyclopropanecarboxylate | (1S,2S)-trans-2-Carbamoylcyclopropanecarboxylic acid | 72 | 39 | 65 (1R,2R) | >99 (1S,2S) |
Data adapted from Gotor-Fernández, V. et al., Org. Biomol. Chem., 2013.[1][2]
Signaling Pathway Diagram (Reaction Mechanism)
The enzymatic hydrolysis proceeds via a stereoselective recognition of one enantiomer by the enzyme's active site, leading to its selective transformation.
Caption: Mechanism of enzymatic kinetic resolution.
Conclusion
This compound serves as a versatile and accessible starting material for the stereoselective synthesis of valuable chiral building blocks. The protocols outlined, particularly the enzymatic kinetic resolution, provide a robust and scalable method for producing enantiomerically enriched cyclopropane derivatives. These compounds are of significant interest to researchers in drug discovery and development, offering a rigid scaffold to explore chemical space and optimize ligand-receptor interactions. The high enantiomeric excesses achievable make this a preferred method for obtaining optically pure materials for further synthetic elaboration.
References
Application Notes: Dimethyl trans-1,2-cyclopropanedicarboxylate as a Versatile Precursor for Pharmaceutical Intermediates
Introduction
Dimethyl trans-1,2-cyclopropanedicarboxylate is a valuable and versatile starting material in the synthesis of a wide array of pharmaceutical intermediates. The rigid, three-membered ring of the cyclopropane moiety imparts unique conformational constraints and metabolic stability to drug candidates, making it a desirable structural motif in modern drug discovery. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key pharmaceutical building blocks, with a focus on intermediates for antiviral agents, particularly hepatitis C virus (HCV) protease inhibitors.
Key Applications in Pharmaceutical Synthesis
The strained cyclopropane ring of this compound can be strategically manipulated to introduce diverse functionalities. Its ester groups can be hydrolyzed, amidated, or reduced to afford a variety of derivatives. The trans-stereochemistry of the ester groups provides a defined starting point for stereoselective syntheses. A significant application of cyclopropane-containing building blocks is in the development of HCV NS3/4A protease inhibitors, such as Boceprevir and Simeprevir, where the cyclopropyl group often forms a key part of the P2 scaffold that interacts with the enzyme's active site.
While direct synthesis pathways from this compound to intermediates for commercial drugs like Boceprevir are not extensively documented in publicly available literature, its structural similarity to key intermediates suggests its utility as a starting material. For instance, the bicyclic proline moiety in Boceprevir contains a gem-dimethyl cyclopropane ring. Synthetic strategies often involve the formation of a cyclopropane ring at some stage.
Experimental Protocols
The following protocols describe key transformations of this compound to generate versatile pharmaceutical intermediates.
Protocol 1: Hydrolysis to trans-1,2-Cyclopropanedicarboxylic Acid
This protocol outlines the basic hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid, a common precursor for further functionalization.
Workflow:
Caption: Hydrolysis of this compound.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.
-
To the stirred solution, add a 2 M aqueous solution of sodium hydroxide (2.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the solution to pH 2 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-1,2-cyclopropanedicarboxylic acid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-95% |
| Purity (by NMR) | >98% |
| Melting Point | 138-141 °C |
Protocol 2: Mono-amidation of trans-1,2-Cyclopropanedicarboxylic Acid
This protocol describes the selective mono-amidation of the diacid, a crucial step in creating building blocks with orthogonal functionality.
Workflow:
Caption: Selective Mono-amidation of the Diacid.
Methodology:
-
Suspend trans-1,2-cyclopropanedicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases and a clear solution is obtained (the mono-acid chloride is formed in situ).
-
In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value Range |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >95% |
Application in the Synthesis of a Boceprevir-like Intermediate
While not a direct synthesis of a commercial intermediate, the following conceptual pathway illustrates how this compound could be utilized to construct a bicyclic proline analogue, a core structure in Boceprevir.
Logical Relationship Diagram:
Caption: Conceptual Pathway to a Bicyclic Proline Analogue.
This conceptual pathway highlights the series of transformations required to convert the simple cyclopropane precursor into a more complex, pharmaceutically relevant scaffold. Each step would require careful optimization of reaction conditions to achieve the desired stereochemistry and yield.
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its rigid cyclopropane core is a desirable feature in modern drug design, offering a means to enhance metabolic stability and conformational rigidity. The protocols and conceptual pathways outlined in these application notes provide a foundation for researchers and drug development professionals to explore the utility of this valuable building block in the creation of novel therapeutics. Further investigation into stereoselective transformations and the development of efficient, scalable synthetic routes will continue to expand the applications of this important precursor.
Application Notes: Dimethyl trans-1,2-cyclopropanedicarboxylate as a Versatile Starting Material for Pyrethroid Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Dimethyl trans-1,2-cyclopropanedicarboxylate as a foundational building block in the synthesis of pyrethroid insecticides. While direct synthesis of commercial agrochemicals from this specific starting material is not widely documented, its structural features make it a viable precursor for constructing the critical cyclopropanecarboxylic acid core of many pyrethroids. This document outlines a plausible and chemically sound synthetic pathway to a key pyrethroid intermediate, cis-chrysanthemic acid, and its subsequent conversion to a model pyrethroid insecticide. Detailed experimental protocols for each synthetic step are provided, along with a summary of the mode of action of this important class of agrochemicals.
Introduction to Pyrethroid Insecticides and the Importance of the Cyclopropane Moiety
Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins found in chrysanthemum flowers. They are characterized by their high efficacy against a broad spectrum of insect pests, rapid knockdown effect, and relatively low mammalian toxicity. The core of most pyrethroid structures is a substituted cyclopropanecarboxylic acid, which is crucial for their biological activity. The rigid three-membered ring of the cyclopropane moiety helps to correctly orient the other functional groups of the molecule for optimal interaction with the target site in insects.
This compound serves as a readily available and versatile starting material for the stereocontrolled synthesis of these complex cyclopropane cores.
Proposed Synthetic Pathway from this compound to a Pyrethroid Insecticide
A plausible synthetic route from this compound to a representative pyrethroid, such as one derived from cis-chrysanthemic acid, is outlined below. This pathway involves a series of well-established organic transformations.
Application Notes and Protocols for the Purification of Dimethyl trans-1,2-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Dimethyl trans-1,2-cyclopropanedicarboxylate. The techniques described herein are standard laboratory procedures that can be adapted to achieve high purity of the target compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its purity is crucial for the success of subsequent reactions and the quality of the final products. This document outlines three common purification techniques: vacuum distillation, flash column chromatography, and recrystallization. The choice of method will depend on the nature and quantity of impurities, as well as the scale of the purification.
Physical Properties and Safety Information
A summary of the key physical properties of this compound is provided in the table below. This information is essential for planning and executing the purification procedures safely and effectively.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 101 °C at 18 mmHg | [1][2] |
| Density | 1.12 g/mL | [1][2] |
| Refractive Index | 1.4425-1.4445 | [1] |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Purification Techniques: A Comparative Overview
The following table summarizes the applicability of each purification method for this compound, along with expected purity and yield.
| Purification Technique | Principle | Typical Impurities Removed | Expected Purity | Expected Yield |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Non-volatile impurities, high-boiling side products. | >98% | High |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | Impurities with different polarities (e.g., cis-isomer, starting materials). | >99% | Moderate to High |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. (Applicable if the product can be solidified). | Soluble impurities that remain in the mother liquor. | High | Dependent on solubility |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for removing non-volatile impurities and for large-scale purification.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and receiving flask
-
Thermometer and adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Vacuum grease
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints to ensure a good seal.
-
Sample Loading: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system. A pressure of approximately 18 mmHg is recommended.
-
Heating: Once the desired pressure is stable, begin heating the flask using the heating mantle. Stir the liquid to ensure even heating.
-
Distillation: The product will begin to distill when the vapor temperature reaches approximately 101 °C at 18 mmHg. Collect the fraction that distills at a constant temperature.
-
Completion: Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the distilled product using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Protocol 2: Purification by Flash Column Chromatography
This technique is highly effective for separating the trans-isomer from the cis-isomer and other impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: n-hexane/ethyl acetate (e.g., 15:1 v/v)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in the eluent. Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the final product by GC-MS or NMR.[3]
Protocol 3: Purification by Recrystallization (for solid derivatives or if the compound can be solidified)
While this compound is a liquid at room temperature, this protocol can be adapted for solid derivatives or if the compound can be induced to crystallize at low temperatures.
Materials:
-
Crude product
-
A suitable solvent or solvent pair (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the purity of the recrystallized product by melting point analysis and spectroscopic methods.
Visualization of Workflows
Caption: General purification workflow.
Caption: Vacuum distillation setup.
Caption: Flash chromatography workflow.
References
Application Notes: Synthesis and Utility of trans-1,2-Cyclopropanedicarboxamides
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
Asymmetric Synthesis with Dimethyl trans-1,2-cyclopropanedicarboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral derivatives of dimethyl trans-1,2-cyclopropanedicarboxylate. These chiral cyclopropane building blocks are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules, including potent antiviral agents. The methods outlined below focus on enzymatic resolution and catalytic asymmetric cyclopropanation, offering pathways to enantiomerically enriched cyclopropane dicarboxylates and their derivatives.
Introduction
Chiral cyclopropane rings are key structural motifs in numerous pharmaceuticals, imparting conformational rigidity and unique stereochemical features that can enhance biological activity and specificity.[1] Derivatives of trans-1,2-cyclopropanedicarboxylic acid, in particular, serve as versatile intermediates in the synthesis of complex molecular architectures. The development of stereoselective methods to access these compounds in high enantiomeric purity is therefore a critical endeavor in modern drug discovery.
One notable application of chiral cyclopropane derivatives is in the synthesis of the anti-HIV drug Lenacapavir, which features a complex polycyclic core containing a chiral cyclopropane moiety.[2] This highlights the importance of robust and scalable methods for the preparation of such chiral building blocks.
Methods of Asymmetric Synthesis
Two primary strategies for obtaining enantiomerically pure derivatives of this compound are detailed below: enzymatic kinetic resolution of a racemic mixture and direct catalytic asymmetric cyclopropanation.
Enzymatic Kinetic Resolution of Amido Esters
This method relies on the enantioselective hydrolysis of racemic amido esters derived from this compound. The amidase from Rhodococcus rhodochrous has been shown to be effective for this transformation, exhibiting high enantioselectivity.
Logical Workflow for Enzymatic Resolution:
References
Application Notes and Protocols: Dimethyl trans-1,2-cyclopropanedicarboxylate in the Synthesis of Strained and Heterocyclic Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl trans-1,2-cyclopropanedicarboxylate is a versatile building block in organic synthesis, primarily utilized for its inherent ring strain which facilitates a variety of ring-opening and cycloaddition reactions. The presence of two electron-withdrawing ester groups activates the cyclopropane ring, classifying it as a donor-acceptor (D-A) cyclopropane. This electronic characteristic makes it an excellent substrate for reactions that proceed through a 1,3-zwitterionic intermediate, enabling the construction of complex cyclic and heterocyclic systems. These resulting scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
These application notes provide an overview of the use of this compound in the synthesis of five-membered heterocyclic rings through formal [3+2] cycloaddition reactions. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide reaction optimization.
Key Applications in Strained and Heterocyclic Ring Synthesis
The primary application of this compound in this context is not in the formation of other highly strained carbocycles, but rather in leveraging its own ring strain to participate in formal cycloaddition reactions. Under Lewis acid catalysis, the cyclopropane ring can be opened to form a stabilized 1,3-dipole equivalent, which then reacts with various dipolarophiles to afford five-membered heterocycles. This strategy provides an efficient route to substituted tetrahydrofurans, pyrrolidines, and other related structures.
Formal [3+2] Cycloaddition with Aldehydes for the Synthesis of Tetrahydrofurans
A significant application of this compound is in the diastereoselective synthesis of highly substituted tetrahydrofurans via a formal [3+2] cycloaddition with aldehydes. This reaction is typically catalyzed by a Lewis acid, which activates the cyclopropane ring towards nucleophilic attack and subsequent ring opening.
The general mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygens of the cyclopropane diester. This enhances the electrophilicity of the cyclopropane ring, allowing for a nucleophilic attack by the aldehyde oxygen. This is followed by the opening of the cyclopropane ring to form a zwitterionic intermediate, which then cyclizes to furnish the tetrahydrofuran ring. The stereochemistry of the final product is often controlled by the geometry of the starting cyclopropane and the reaction conditions.
Experimental Workflow for [3+2] Cycloaddition with Aldehydes
Caption: General workflow for the synthesis of tetrahydrofurans.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydrofuran Derivatives via [3+2] Cycloaddition
This protocol describes the general procedure for the Lewis acid-catalyzed [3+2] cycloaddition of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Lewis acid catalyst (e.g., Sc(OTf)₃, SnCl₄, or Hf(OTf)₄)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the this compound (1.0 equiv) and the aldehyde (1.2 equiv).
-
Dissolve the reactants in anhydrous dichloromethane (0.1 M solution with respect to the cyclopropane).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Add the Lewis acid catalyst (0.1 equiv) to the stirred solution.
-
Allow the reaction to stir at this temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired tetrahydrofuran derivative.
Data Presentation
The following table summarizes representative data for the synthesis of tetrahydrofurans from donor-acceptor cyclopropanes and aldehydes, catalyzed by various Lewis acids. While not all examples use this compound specifically, they are indicative of the expected reactivity and selectivity.
| Entry | Cyclopropane Substrate | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (cis:trans) |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Sn(OTf)₂ (10) | CH₂Cl₂ | 25 | 12 | 85 | >95:5 |
| 2 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | p-Nitrobenzaldehyde | Sn(OTf)₂ (10) | CH₂Cl₂ | 25 | 6 | 92 | >95:5 |
| 3 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Cinnamaldehyde | Sn(OTf)₂ (10) | CH₂Cl₂ | 25 | 12 | 78 | >95:5 |
| 4 | Diethyl 2-methylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Hf(OTf)₄ (10) | CH₂Cl₂ | 0 | 24 | 75 | 90:10 |
| 5 | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Pd₂(dba)₃ (2.5), P(OPh)₃ (10) | Toluene | 80 | 12 | 88 | 95:5 |
Note: This table is a compilation of representative data from the literature on donor-acceptor cyclopropanes and may not directly correspond to reactions with this compound. dr refers to the diastereomeric ratio.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the [3+2] cycloaddition reaction is determined by the relative orientation of the substituents in the transition state. The Lewis acid plays a crucial role in coordinating with both the cyclopropane and the aldehyde, thereby influencing the facial selectivity of the reaction.
Logical Relationship of Reaction Stereochemistry
Caption: Stereochemical control in tetrahydrofuran synthesis.
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex heterocyclic systems. Its utility in formal [3+2] cycloaddition reactions, particularly with aldehydes, provides a reliable and diastereoselective method for the construction of substituted tetrahydrofurans. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to explore the rich chemistry of this strained ring system. Further exploration of different dipolarophiles and reaction conditions is likely to expand the synthetic utility of this versatile reagent.
Scalable Synthesis of Dimethyl trans-1,2-cyclopropanedicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable synthesis protocols for Dimethyl trans-1,2-cyclopropanedicarboxylate, a valuable building block in pharmaceutical and materials science. The protocols are based on established cyclopropanation methodologies and are designed to be adaptable for laboratory and pilot-plant scale production.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules. Its rigid cyclopropane core and difunctional nature make it an attractive component for introducing conformational constraints and specific stereochemical arrangements in drug candidates and functional materials. The stereospecific synthesis of the trans isomer is of particular importance. This document outlines two primary scalable methods for its preparation: the modified Simmons-Smith reaction and a rhodium-catalyzed cyclopropanation.
Synthetic Pathways Overview
Two principal and scalable routes for the synthesis of this compound from dimethyl fumarate are presented:
-
Method A: Modified Simmons-Smith (Furukawa) Cyclopropanation: This method utilizes a zinc carbenoid generated from diethylzinc and diiodomethane. It is known for its high stereospecificity and for avoiding the use of hazardous diazomethane.[1][2][3][4]
-
Method B: Rhodium-Catalyzed Cyclopropanation: This approach involves the reaction of dimethyl fumarate with a diazo compound, typically ethyl diazoacetate, in the presence of a rhodium catalyst. This method is highly efficient and can be performed with very low catalyst loadings.[5][6][7][8]
Caption: Overview of the two primary synthetic routes to this compound.
Data Summary
The following tables summarize the key quantitative data for the scalable synthesis protocols.
Table 1: Reagents and Stoichiometry for Scalable Synthesis
| Parameter | Method A: Modified Simmons-Smith | Method B: Rhodium-Catalyzed Cyclopropanation |
| Starting Material | Dimethyl Fumarate | Dimethyl Fumarate |
| Molar Ratio (Starting Material) | 1.0 eq | 1.0 eq |
| Cyclopropanating Agent | Diethylzinc / Diiodomethane | Ethyl Diazoacetate |
| Molar Ratio (Cyclopropanating Agent) | 1.5 - 2.0 eq | 1.1 - 1.5 eq |
| Catalyst | - | Dirhodium(II) acetate [Rh₂(OAc)₄] |
| Catalyst Loading | - | 0.5 - 1.0 mol% |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Dichloromethane (DCM) |
Table 2: Reaction Conditions and Performance
| Parameter | Method A: Modified Simmons-Smith | Method B: Rhodium-Catalyzed Cyclopropanation |
| Temperature | 0 °C to room temperature | Room temperature to 40 °C |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Typical Yield | 70 - 85% | 85 - 95% |
| Diastereoselectivity (trans:cis) | >99:1 | >95:5 |
| Purification Method | Distillation or Column Chromatography | Column Chromatography or Distillation |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound on a laboratory scale, with considerations for scaling up.
Method A: Modified Simmons-Smith (Furukawa) Cyclopropanation
This protocol is adapted from established procedures for the cyclopropanation of electron-deficient alkenes.[1][2][3][4]
Materials:
-
Dimethyl fumarate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Ice-water bath
-
Standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve dimethyl fumarate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the cooled solution, add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, add diiodomethane (1.5 eq) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Caption: Experimental workflow for the Modified Simmons-Smith cyclopropanation.
Method B: Rhodium-Catalyzed Cyclopropanation
This protocol is based on established procedures for rhodium-catalyzed cyclopropanation of alkenes with diazo compounds.[5][6][7][8]
Materials:
-
Dimethyl fumarate
-
Ethyl diazoacetate
-
Dirhodium(II) acetate [Rh₂(OAc)₄]
-
Anhydrous Dichloromethane (DCM)
-
Celite®
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Standard glassware for filtration and purification.
Procedure:
-
Reaction Setup: To a solution of dimethyl fumarate (1.0 eq) in anhydrous DCM, add dirhodium(II) acetate (0.5 mol%).
-
Reagent Addition: Add a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 1-2 hours at room temperature. A gentle evolution of nitrogen gas will be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours after the addition is complete. Monitor the reaction by TLC or GC analysis until all the limiting reagent is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
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Purification: The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by vacuum distillation. For higher purity, flash column chromatography on silica gel can be employed.
Caption: Experimental workflow for the Rhodium-Catalyzed cyclopropanation.
Safety Considerations
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Diethylzinc is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.
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Diiodomethane is a dense, toxic liquid. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.
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Ethyl diazoacetate is potentially explosive and toxic. It should be handled with care, avoiding heat, friction, and strong acids or bases. It is recommended to use it as a solution.
-
Rhodium catalysts are expensive and should be handled carefully to avoid loss.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Scalability Considerations
Both methods are amenable to scale-up.
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For the Modified Simmons-Smith reaction , careful control of the addition rate and temperature is crucial on a larger scale to manage the exothermicity of the reaction. The use of a mechanical stirrer is essential for efficient mixing in larger reaction vessels.
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For the Rhodium-Catalyzed Cyclopropanation , the dropwise addition of the diazo compound is important to control the rate of nitrogen evolution and to maintain a low concentration of the diazo compound in the reaction mixture, which is a key safety consideration for large-scale synthesis. Continuous flow reactors can also be considered for this reaction to enhance safety and control.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of Dimethyl trans-1,2-cyclopropanedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inadequate Reagent Quality | Use freshly purified starting materials. Diiodomethane should be stored over copper wire to prevent decomposition. Ensure the zinc-copper couple for the Simmons-Smith reaction is freshly prepared and activated for optimal reactivity. For esterification, use anhydrous methanol and a high-purity acid catalyst. |
| Presence of Moisture | Both the Simmons-Smith reaction and Fischer esterification are sensitive to moisture. Ensure all glassware is thoroughly oven-dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Reaction Temperature | For the Simmons-Smith reaction, the initial formation of the organozinc reagent may require specific temperature control. For Fischer esterification, ensure the reaction is refluxed at the appropriate temperature to drive the equilibrium towards the product. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is allowed to proceed to completion. |
| Poor Stereocontrol (for Simmons-Smith) | To synthesize the trans isomer, it is crucial to start with dimethyl fumarate. The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2] Starting with dimethyl maleate will yield the cis isomer. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Side reactions in Simmons-Smith | The byproduct ZnI₂, a Lewis acid, can catalyze side reactions. To mitigate this, pyridine can be added to scavenge the ZnI₂.[2] Methylation of other functional groups can also occur with prolonged reaction times or excess reagent.[2] |
| Polymerization of the Alkene | This can occur if the reaction temperature is too high or if acidic impurities are present. Ensure proper temperature control and use purified reagents. |
| Incomplete Esterification | In Fischer esterification, the reaction is an equilibrium. To drive the reaction to completion, use a large excess of methanol or remove water as it is formed, for example, by using a Dean-Stark apparatus.[3] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of cis-isomer | If the starting material for the Simmons-Smith reaction was contaminated with dimethyl maleate, the product will be a mixture of cis and trans isomers. Separation can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel. |
| Unreacted Starting Materials | Unreacted dimethyl fumarate or trans-1,2-cyclopropanedicarboxylic acid can often be removed by column chromatography. For the esterification reaction, unreacted acid can be removed by washing the organic phase with a saturated solution of sodium bicarbonate.[4] |
| Emulsion during Workup | During the extractive workup, emulsions can form. To break up emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize this compound?
A1: There are two primary synthetic routes:
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Simmons-Smith Cyclopropanation: This method involves the reaction of dimethyl fumarate with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[2] This reaction is stereospecific, meaning the trans stereochemistry of the starting material is preserved in the product.[1][2]
-
Fischer Esterification: This route starts with trans-1,2-cyclopropanedicarboxylic acid, which is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid.[3][5]
The choice of method may depend on the availability and cost of the starting materials.
Q2: How can I ensure I am forming the trans isomer?
A2: To selectively synthesize the trans isomer, you must use a starting material with trans stereochemistry. In the Simmons-Smith reaction, this means using dimethyl fumarate.[1][2] If you start with trans-1,2-cyclopropanedicarboxylic acid for the esterification, the trans configuration will be retained in the final product.
Q3: My Simmons-Smith reaction is not working. What are the common points of failure?
A3: The most common issues are related to the quality of the reagents and the reaction conditions. Ensure that your diiodomethane is pure, the zinc-copper couple is active, and the reaction is performed under strictly anhydrous conditions. The use of ultrasound can sometimes improve the rate of formation of the organozinc reagent.
Q4: How do I remove the zinc salts from my Simmons-Smith reaction mixture?
A4: The reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the organozinc species and form water-soluble zinc salts that can be removed during the aqueous workup.
Q5: What is the typical yield for the synthesis of this compound?
A5: The yield can vary depending on the chosen method and the optimization of the reaction conditions. For the esterification of trans-cyclopentane-1,2-dicarboxylic acid with methanol and sulfuric acid, a yield of 77% has been reported for the trans-dimethyl ester.[5] For the Simmons-Smith reaction, yields can be high, but are highly dependent on the specific protocol and substrate.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Dimethyl Fumarate
This protocol is a general guideline and may require optimization.
-
Preparation of Zinc-Copper Couple: In a flask, suspend zinc dust in a solution of copper(II) acetate in glacial acetic acid. Stir for a few minutes, then decant the liquid. Wash the solid zinc-copper couple with diethyl ether and dry under vacuum.
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Reaction Setup: To a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple and anhydrous diethyl ether.
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Reagent Addition: Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The mixture should be gently refluxed.
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Alkene Addition: After the initial reaction has subsided, add a solution of dimethyl fumarate in anhydrous diethyl ether dropwise.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the dimethyl fumarate is consumed.
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Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel.
Protocol 2: Fischer Esterification of trans-1,2-Cyclopropanedicarboxylic Acid
This protocol is a general procedure for acid-catalyzed esterification.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve trans-1,2-cyclopropanedicarboxylic acid in an excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours.
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Reaction Monitoring: Monitor the reaction progress by TLC until the starting diacid is no longer visible.
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Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Extraction: Dissolve the residue in diethyl ether and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure.[4]
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Identifying side products in "Dimethyl trans-1,2-cyclopropanedicarboxylate" synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate. Below are frequently asked questions and troubleshooting guides to address common issues encountered during synthesis, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the cyclopropanation of dimethyl fumarate. The two primary approaches are the Simmons-Smith reaction and variations thereof, and reactions involving diazomethane or its precursors, often with a metal catalyst such as palladium.
Q2: I see an unexpected peak in my NMR/GC-MS analysis. What could it be?
A2: The identity of unexpected peaks is highly dependent on the synthetic route employed. Please refer to the troubleshooting guides below for specific potential side products associated with your method. Common culprits include isomers, products of side reactions with solvents or reagents, and unreacted starting materials.
Q3: My reaction yield is low. What are the likely causes?
A3: Low yields can stem from several factors including inactive reagents, suboptimal reaction conditions (temperature, solvent, stirring), or the prevalence of side reactions. Our troubleshooting guides offer specific points to consider for improving your yield based on the synthetic method used.
Troubleshooting Guide: Side Product Identification
The following sections provide a breakdown of potential side products based on the synthetic methodology.
Method 1: Simmons-Smith Reaction and its Modifications
The Simmons-Smith reaction utilizes a carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene. While known for its stereospecificity, side reactions can still occur.
Potential Side Products and Troubleshooting
| Observed Issue | Potential Side Product | Likely Cause | Suggested Action |
| Unexpected signals in NMR/GC-MS, particularly if your starting material or solvent contains hydroxyl groups. | Methylated byproducts | The electrophilic zinc carbenoid can methylate heteroatoms like alcohols, which may be present as impurities or part of the substrate itself. This is more common with excess reagent or prolonged reaction times.[1] | Ensure starting materials and solvents are anhydrous. Use the minimum effective amount of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times. |
| Complex mixture of products; difficult purification. | Products from reaction with impurities in reagents. | Poor quality diiodomethane can contain impurities that lead to side reactions. The zinc-copper couple must be sufficiently activated to be effective.[2] | Use freshly distilled or high-purity diiodomethane. Ensure the zinc-copper couple is freshly prepared and properly activated.[2] |
| Presence of the cis-isomer (dimethyl cis-1,2-cyclopropanedicarboxylate). | Isomerization of starting material or product. | While the Simmons-Smith reaction is stereospecific, harsh reaction or workup conditions (e.g., high temperatures, strong acid/base) could potentially cause isomerization. | Maintain recommended reaction temperatures and use mild workup procedures. Analyze the stereochemistry of your starting dimethyl fumarate to ensure its purity. |
Method 2: Diazomethane-Based Cyclopropanation
Reactions involving diazomethane, often catalyzed by palladium, are also used for cyclopropanation. Diazomethane is highly reactive and can engage in several side reactions.
Potential Side Products and Troubleshooting
| Observed Issue | Potential Side Product | Likely Cause | Suggested Action |
| Presence of a gaseous byproduct and a peak corresponding to C3H6 in mass spectrometry. | Cyclopropane | This is a result of the formal cyclotrimerisation of methylene, a known side reaction in the palladium-catalyzed decomposition of diazomethane.[3] This pathway can compete with the desired cyclopropanation, especially with electron-deficient alkenes.[3] | Optimize the reaction conditions, such as catalyst loading and reaction temperature, to favor the cyclopropanation of dimethyl fumarate. |
| A mixture of cis and trans isomers is observed. | Dimethyl cis-1,2-cyclopropanedicarboxylate | The starting material, dimethyl fumarate (trans-isomer), may contain the cis-isomer, dimethyl maleate. The cyclopropanation reaction itself is generally stereospecific. | Verify the isomeric purity of the starting dimethyl fumarate using techniques like NMR or GC-MS before starting the reaction. |
| Formation of pyrazoline derivatives. | Pyrazoline intermediate | Diazomethane can react with alkenes via a 1,3-dipolar cycloaddition to form a pyrazoline, which then thermally or photochemically eliminates nitrogen to yield the cyclopropane.[4] Incomplete elimination will leave this intermediate as a side product. | Ensure sufficient reaction time and appropriate conditions (thermal or photochemical) for the complete elimination of nitrogen from the pyrazoline intermediate. |
| Various unexpected methylated or homologous products. | Reaction with other functional groups or insertion into C-H bonds. | Diazomethane is a potent methylating agent and can react with acidic protons. The carbene formed can also insert into C-H bonds, although this is less common.[5] | Ensure all glassware is clean and free of acidic residues. Use a non-reactive solvent. |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Dimethyl Fumarate (Furukawa Modification)
This protocol is adapted from general procedures for the Simmons-Smith reaction.
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Preparation of the Reagent: In a dry, inert atmosphere (e.g., argon or nitrogen), cool a solution of diethylzinc (2.0 eq.) in anhydrous dichloromethane (CH2Cl2) to 0°C. Slowly add a solution of trifluoroacetic acid (2.0 eq.) in CH2Cl2.[6] Stir the resulting white slurry at room temperature for 2 hours until gas evolution ceases.[6] Cool the mixture to -10°C and add diiodomethane (2.0 eq.) in CH2Cl2 dropwise.[6] Stir until the solution becomes clear.[6]
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Reaction: To the prepared reagent solution at -10°C, add a solution of dimethyl fumarate (1.0 eq.) in CH2Cl2.[6] Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[6]
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Workup: Quench the reaction by pouring it into a solution of sodium bicarbonate (NaHCO3) and EDTA sodium salt (Na2EDTA), followed by the addition of a saturated ammonium chloride (NH4Cl) solution to dissolve any precipitate.[6]
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Purification: Separate the organic layer and extract the aqueous layer with CH2Cl2. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Protocol 2: Palladium-Catalyzed Cyclopropanation with in situ Generated Diazomethane
This protocol is based on modern approaches that avoid the isolation of hazardous diazomethane.
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Setup: In a well-ventilated fume hood, to a solution of dimethyl fumarate (1.0 eq.) and a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%) in a suitable solvent (e.g., THF or diethyl ether), add a solution of a diazomethane precursor such as trimethylsilyldiazomethane (TMSCHN2) (1.5-2.0 eq.) and a protic co-reagent like ethanol.
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Reaction: Stir the mixture at room temperature and monitor the progress by TLC or GC-MS until the starting material is consumed. The in situ generation of diazomethane is typically slow and controlled.
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Workup: Once the reaction is complete, carefully quench any excess diazomethane by the slow addition of acetic acid.
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Purification: Dilute the reaction mixture with a suitable organic solvent and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Flowchart
The following diagram provides a logical workflow for identifying and addressing the presence of side products in your synthesis.
A troubleshooting flowchart for identifying side products.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In situ diazomethane generation and the palladium-catalysed cyclopropanation of alkenes [era.ed.ac.uk]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
Troubleshooting guide for "Dimethyl trans-1,2-cyclopropanedicarboxylate" reactions
Welcome to the technical support center for the synthesis and subsequent reactions of Dimethyl trans-1,2-cyclopropanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for the synthesis of this compound involve the cyclopropanation of dimethyl fumarate. The two primary approaches are the Simmons-Smith reaction and transition-metal catalyzed reactions with a diazo compound.
Q2: My Simmons-Smith reaction is not working or giving a very low yield. What are the common causes?
Low or no yield in a Simmons-Smith reaction can be attributed to several factors. Inactive zinc-copper couple is a frequent issue; it is crucial to use freshly prepared and activated couple. The purity of diiodomethane is also critical, and it should be distilled before use. The reaction is sensitive to moisture and air, so all glassware must be thoroughly dried and the reaction conducted under an inert atmosphere. For less reactive alkenes like dimethyl fumarate, a more reactive reagent system such as the Furukawa modification (diethylzinc and diiodomethane) may be necessary.[1]
Q3: I am observing the formation of the cis-isomer in my reaction. How can I improve the trans-selectivity?
The cyclopropanation of dimethyl fumarate is generally stereospecific, meaning the trans geometry of the starting material should be retained in the product. If you are observing the cis-isomer, it is important to first verify the purity of your starting dimethyl fumarate, as it may contain the cis-isomer (dimethyl maleate). In copper-catalyzed reactions with diazoacetates, the choice of catalyst and ligand can influence diastereoselectivity.[2] For Simmons-Smith reactions, the stereospecificity is a key feature, so contamination is the most likely culprit.
Q4: What are the main safety precautions when working with diazomethane for cyclopropanation?
Diazomethane is a toxic and potentially explosive gas. It should be handled with extreme caution in a well-ventilated fume hood, and specialized glassware with fire-polished joints should be used to avoid sharp edges that could trigger detonation. Diazomethane solutions should not be exposed to direct sunlight or strong artificial light. It is recommended to generate diazomethane in situ for immediate consumption.
Troubleshooting Guides
Synthesis of this compound
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple (Simmons-Smith) | Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound to enhance activation.[1] |
| Poor Quality of Reagents | Use freshly distilled diiodomethane for the Simmons-Smith reaction. For diazo reactions, ensure the diazo compound is freshly prepared. |
| Presence of Moisture | All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Low Substrate Reactivity | For the Simmons-Smith reaction on the electron-deficient dimethyl fumarate, consider using the more reactive Furukawa (Et₂Zn, CH₂I₂) or Shi modifications.[1][3] |
| Inappropriate Reaction Temperature | For Simmons-Smith reactions, if the reaction is sluggish, a gradual increase in temperature might help, but be cautious of side reactions.[1] For copper-catalyzed diazo reactions, the temperature needs to be carefully controlled to avoid decomposition of the diazo compound. |
Problem 2: Formation of Side Products
| Potential Side Product | Identification | Recommended Solution |
| Methylated byproducts (Simmons-Smith) | The electrophilic zinc carbenoid can methylate heteroatoms if present in the substrate. | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid prolonged reaction times.[1] |
| Polymerization of Dimethyl Fumarate | Formation of a viscous or solid mass in the reaction mixture. | Ensure the reaction temperature is well-controlled and consider using a slightly higher dilution. |
| Products from Reactions of Diazo Compound (Diazo method) | Dimerization or oligomerization of the diazo compound can occur. | Add the diazo compound slowly to the reaction mixture containing the catalyst and substrate. The choice of catalyst can also affect the chemoselectivity.[4] |
| cis-isomer (Dimethyl cis-1,2-cyclopropanedicarboxylate) | Can be identified by ¹H NMR spectroscopy by comparing the coupling constants of the cyclopropyl protons. | Verify the stereochemical purity of the starting dimethyl fumarate. |
Hydrolysis of this compound
Problem: Incomplete Hydrolysis to trans-1,2-Cyclopropanedicarboxylic Acid
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or ¹H NMR. If the reaction is slow, consider increasing the temperature or extending the reaction time. |
| Inadequate Amount of Base | Ensure at least two equivalents of base (e.g., NaOH or KOH) are used for the saponification of the diester. |
| Precipitation of the Dicarboxylate Salt | The disodium or dipotassium salt of the product may precipitate from the reaction mixture, hindering further reaction. |
| Difficulty in Isolating the Diacid | The diacid is water-soluble. |
Experimental Protocols
Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate via Simmons-Smith Reaction (Adapted for Dimethyl Ester)
This protocol is adapted from a procedure for the diethyl ester and should be optimized for the dimethyl ester.
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Preparation of Zinc-Copper Couple: In a flask equipped with a reflux condenser and a magnetic stirrer, add zinc dust (X molar eq.) and an equal weight of copper(I) chloride. Add anhydrous diethyl ether and stir the mixture vigorously while heating to reflux for 30 minutes. Allow the couple to settle and decant the ether.
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Reaction Setup: Under an inert atmosphere, add fresh anhydrous diethyl ether to the activated zinc-copper couple. Add a solution of dimethyl fumarate (1 molar eq.) in anhydrous diethyl ether.
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Addition of Diiodomethane: Add a solution of diiodomethane (1.5 - 2 molar eq.) in anhydrous diethyl ether dropwise to the stirred suspension. An exothermic reaction should be observed. Maintain the reaction temperature at or near reflux.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the dimethyl fumarate is consumed.
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Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield in Simmons-Smith Reaction
Caption: Troubleshooting workflow for low yield in Simmons-Smith reactions.
Signaling Pathway for Stereospecific Cyclopropanation
Caption: Stereospecific pathway of cyclopropanation.
References
Technical Support Center: Purification of Dimethyl trans-1,2-Cyclopropanedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of dimethyl trans-1,2-cyclopropanedicarboxylate from its cis-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between dimethyl cis- and trans-1,2-cyclopropanedicarboxylate that can be exploited for separation?
A1: The primary differences lie in their boiling points and potentially their polarity, which influences their behavior in chromatographic systems. The trans-isomer is generally more stable and often has a higher boiling point than the cis-isomer.
Q2: Which analytical techniques are suitable for monitoring the separation of the cis and trans isomers?
A2: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. GC can provide excellent separation of the volatile esters, allowing for quantification of the isomer ratio. ¹H NMR is useful for distinguishing the isomers based on the chemical shifts and coupling constants of the cyclopropyl protons.
Q3: Is it possible to separate the isomers by distillation?
A3: Fractional distillation can be challenging due to the potentially small difference in boiling points between the isomers. However, under vacuum, it may be possible to achieve some degree of separation, particularly if the initial mixture is enriched in one isomer.
Q4: Can the cis-isomer be converted to the more stable trans-isomer?
A4: Yes, base-catalyzed epimerization can be employed. Treatment of the cis-isomer with a base like sodium methoxide in methanol can facilitate its conversion to the thermodynamically more stable trans-isomer. This can be a useful strategy to maximize the yield of the desired trans-product.
Troubleshooting Guides
Chromatographic Separation Issues
Problem: Poor separation of cis and trans isomers on a silica gel column.
Possible Causes & Solutions:
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Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the small polarity difference between the isomers.
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Solution: Systematically screen solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether. Very subtle changes in the solvent ratio can significantly impact separation.
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Column Overloading: Applying too much sample to the column can lead to broad, overlapping peaks.
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Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material ratio of at least 50:1 (w/w).
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Incorrect Flow Rate: A flow rate that is too high can decrease resolution by not allowing for proper equilibration between the stationary and mobile phases.
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Solution: Optimize the flow rate. Slower flow rates generally lead to better separation but increase the purification time.
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Problem: Tailing of peaks during column chromatography.
Possible Causes & Solutions:
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Acidic Silica Gel: Residual acidic sites on the silica gel can interact with the ester carbonyl groups, leading to peak tailing.
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Solution: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites. Alternatively, use deactivated silica gel.
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Sample Solubility: If the sample is not fully soluble in the mobile phase, it can lead to tailing.
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Solution: Ensure the sample is completely dissolved in a minimum amount of the initial mobile phase before loading it onto the column.
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Alternative Purification Strategy Issues
Problem: Incomplete hydrolysis of the diesters to dicarboxylic acids.
Possible Causes & Solutions:
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Insufficient Reaction Time or Temperature: The hydrolysis of these sterically hindered esters may require forcing conditions.
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Solution: Increase the reaction time and/or temperature. Using a co-solvent like THF or dioxane can also improve the solubility of the esters in the aqueous base.
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Inadequate Amount of Base: A stoichiometric excess of base is required to drive the reaction to completion.
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Solution: Use at least 2.2 equivalents of a strong base like NaOH or KOH.
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Problem: Difficulty in separating the cis- and trans-1,2-cyclopropanedicarboxylic acids.
Possible Causes & Solutions:
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Similar Solubility in the Chosen Solvent: The two diacids may have comparable solubilities in the recrystallization solvent.
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Solution: The cis-diacid can often be converted to a cyclic anhydride by heating, which dramatically changes its physical properties, allowing for easy separation from the trans-diacid. The trans-diacid can then be purified by recrystallization. Alternatively, fractional crystallization from different solvents should be explored.
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Data Presentation
Table 1: Physical Properties of Dimethyl 1,2-Cyclopropanedicarboxylate Isomers
| Property | Dimethyl cis-1,2-cyclopropanedicarboxylate | This compound |
| CAS Number | 826-34-6 | 826-35-7 |
| Molecular Formula | C₇H₁₀O₄ | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol | 158.15 g/mol |
| Boiling Point | Not readily available | 101 °C @ 18 mmHg[1] |
| Density | Not readily available | 1.12 g/mL[1] |
| Refractive Index | Not readily available | 1.4425-1.4445[1] |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Analysis
This method is adapted from the analysis of structurally similar diethyl and ethyl methyl esters and should serve as a good starting point for method development.[2]
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Column: Supelco SPB-1 (or equivalent non-polar capillary column)
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Injector Temperature: 250 °C
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Detector (FID) Temperature: 280 °C
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Oven Program:
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Initial Temperature: 70 °C
-
Ramp Rate: 7 °C/min
-
Final Temperature: 250 °C
-
Hold Time: 5 minutes
-
-
Expected Elution Order: Typically, the cis-isomer will have a slightly shorter retention time than the trans-isomer on a non-polar column.
Protocol 2: Purification via Hydrolysis, Separation of Diacids, and Re-esterification
This multi-step protocol is a robust alternative to direct chromatographic separation of the esters.
Step 1: Hydrolysis of the Diester Mixture
-
Dissolve the crude mixture of dimethyl cis- and trans-1,2-cyclopropanedicarboxylate in methanol.
-
Add a 10% aqueous solution of sodium hydroxide (2.2 equivalents).
-
Reflux the mixture for 4-6 hours, or until TLC or GC analysis indicates complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH ~1-2 with cold concentrated hydrochloric acid.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mixture of dicarboxylic acids.
Step 2: Separation of the Diacids
-
Method A: Anhydride Formation of the cis-Diacid
-
Suspend the crude diacid mixture in acetyl chloride or acetic anhydride.
-
Gently reflux the mixture for 1-2 hours. The cis-diacid will form the corresponding cyclic anhydride.
-
Cool the reaction mixture and remove the excess reagent under reduced pressure.
-
The resulting residue contains the trans-diacid and the cis-anhydride, which can be separated by recrystallization or column chromatography based on their differing polarities.
-
-
Method B: Fractional Crystallization
-
Attempt to selectively crystallize one of the diacid isomers from a suitable solvent. Water or mixtures of ethyl acetate and hexanes are good starting points. The trans-diacid is often less soluble and may crystallize out first.
-
Step 3: Re-esterification of the Purified trans-Diacid
-
Dissolve the purified trans-1,2-cyclopropanedicarboxylic acid in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 10 mmol of diacid).
-
Reflux the mixture overnight.
-
Cool the reaction to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Preventing byproduct formation in "Dimethyl trans-1,2-cyclopropanedicarboxylate" synthesis
Welcome to the technical support center for the synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental synthesis of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on two primary methods: the reaction of dimethyl maleate/fumarate with diazomethane and the Simmons-Smith reaction.
Issue 1: Low or No Yield of this compound
Low product yield is a frequent challenge. The following table outlines potential causes and recommended solutions for both the Diazomethane and Simmons-Smith reaction pathways.
| Potential Cause | Recommended Solution | Applicable Method(s) |
| Reagent Quality | ||
| Inactive Diazomethane | Use a freshly prepared solution of diazomethane. The yellow color of the solution indicates its presence; a colorless solution suggests decomposition. | Diazomethane |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a common reason for reaction failure.[1] Using ultrasound can aid in activation.[2] | Simmons-Smith |
| Impure Diodomethane | Use freshly distilled or high-purity diiodomethane to prevent inhibition of the reaction by impurities.[1] | Simmons-Smith |
| Reaction Conditions | ||
| Presence of Moisture or Air | The Simmons-Smith reaction is sensitive to moisture and air.[1] All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[1] | Simmons-Smith |
| Sub-optimal Temperature | For the Simmons-Smith reaction, a gradual increase in temperature in 5-10 °C increments may improve a sluggish reaction rate.[1] However, be mindful that higher temperatures can promote side reactions.[1] For the diazomethane reaction, temperatures that are too high can lead to rapid decomposition of diazomethane and the formation of polymethylene. | Both |
| Inefficient Stirring | In the heterogeneous Simmons-Smith reaction, vigorous stirring is crucial to ensure good contact between the zinc-copper couple and the other reagents. | Simmons-Smith |
| Substrate Reactivity | ||
| Low Alkene Reactivity | For electron-deficient alkenes like dimethyl fumarate, a more reactive cyclopropanating agent may be needed. Consider using the Furukawa modification (diethylzinc and diiodomethane) of the Simmons-Smith reaction.[3][4] | Simmons-Smith |
Issue 2: Formation of Significant Byproducts
The presence of byproducts complicates purification and reduces the overall yield. The primary byproducts depend on the chosen synthetic route.
| Byproduct | Potential Cause | Recommended Solution | Applicable Method(s) |
| Pyrazoline Derivatives | 1,3-dipolar cycloaddition of diazomethane with the alkene. | This is a common side reaction.[5] The pyrazoline can sometimes be converted to the cyclopropane by thermal or photochemical decomposition, though this adds a step and may not be quantitative. | Diazomethane |
| Polymethylene | Self-reaction of diazomethane. | Use the alkene as the solvent to minimize the self-reaction of diazomethane.[6] Add the diazomethane solution slowly to the reaction mixture to maintain a low concentration. | Diazomethane |
| Dimethyl fumarate (when starting with Dimethyl maleate) | Isomerization of the starting material. | The cis-isomer (dimethyl maleate) can isomerize to the more stable trans-isomer (dimethyl fumarate) under certain conditions, which may or may not be desired depending on the target stereochemistry of the product. This isomerization can be catalyzed by bromine and light. | Diazomethane |
| Methylated Heteroatoms | The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms present in the substrate.[3] | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction closely to avoid long reaction times.[3] | Simmons-Smith |
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for obtaining the trans product: dimethyl maleate or dimethyl fumarate?
For the synthesis of this compound, starting with dimethyl fumarate (the trans-isomer) is generally preferred. Cyclopropanation reactions, particularly the Simmons-Smith reaction, are stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[7][8]
Q2: My diazomethane reaction is not working. What are the common pitfalls?
The most common issue is the quality of the diazomethane solution. It is a toxic and explosive gas that is typically prepared in situ as a solution in ether.[6] A pale yellow color indicates an active solution. If the solution is colorless, the diazomethane has likely decomposed. Another issue can be the reaction temperature; it should be kept low to prevent rapid decomposition and the formation of polymethylene.
Q3: How can I minimize the formation of pyrazoline in my diazomethane reaction?
Pyrazoline formation is a competing reaction pathway.[5] While it can be difficult to eliminate completely, adjusting the reaction conditions, such as temperature and the rate of diazomethane addition, may influence the product ratio. In some cases, the isolated pyrazoline can be converted to the cyclopropane through photolysis or thermolysis.
Q4: What is the "Furukawa modification" of the Simmons-Smith reaction, and when should I use it?
The Furukawa modification utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[4][9] This generally results in a more reactive and homogeneous reagent, which can be advantageous for less reactive alkenes, such as the electron-deficient dimethyl fumarate.
Q5: My Simmons-Smith reaction is sluggish. What can I do?
First, ensure your zinc-copper couple is highly active. If the reaction is still slow, a modest increase in temperature may help.[1] Alternatively, switching to the more reactive Furukawa modification (diethylzinc and diiodomethane) can increase the reaction rate.[3]
Quantitative Data
| Synthesis Method | Starting Material | Product | Reported Yield | Notes |
| Cobalt-catalyzed reaction with dibromomethane | Diethyl fumarate | Diethyl trans-1,2-cyclopropanedicarboxylate | 67% | This method avoids the use of highly reactive and hazardous reagents like diazomethane. |
| Simmons-Smith (Furukawa Modification) | General Alkenes | Cyclopropanes | Typically high (e.g., 90% for some systems) | Yield is highly substrate-dependent. Electron-deficient alkenes may give lower yields.[7] |
| Diazomethane with Palladium Catalysis | Electron-deficient alkenes | Cyclopropanes | Generally efficient | The reaction is partitioned between cyclopropanation and side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Simmons-Smith Reaction (Furukawa Modification)
This protocol is a general procedure adapted for dimethyl fumarate.
Materials:
-
Dimethyl fumarate
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl fumarate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 eq) dropwise to the stirred solution.
-
To this mixture, add diiodomethane (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, cautious addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Reaction with Diazomethane
Warning: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of non-ground glass joints.
Materials:
-
Dimethyl maleate or dimethyl fumarate
-
Freshly prepared ethereal solution of diazomethane
-
Palladium(II) acetate (catalyst, optional)
-
Anhydrous diethyl ether
-
Acetic acid (for quenching)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel (using non-ground glass joints), dissolve dimethyl maleate or dimethyl fumarate (1.0 eq) in anhydrous diethyl ether. If using a catalyst, add palladium(II) acetate (1-5 mol%) at this stage.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane dropwise to the stirred solution. The yellow color of diazomethane should dissipate upon reaction. Continue addition until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Dimethyl trans-1,2-cyclopropanedicarboxylate
Welcome to the technical support center for monitoring the synthesis of Dimethyl trans-1,2-cyclopropanedicarboxylate. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common chromatographic issues, and standardized experimental protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Which technique is better for monitoring my reaction: HPLC or GC?
A1: Both HPLC and GC are viable for monitoring the formation of this compound. The choice depends on your specific needs, available equipment, and the nature of your reaction mixture.
-
GC is often preferred due to the volatility of the analyte and its starting materials. It can offer high resolution and sensitivity, especially for separating the cis and trans isomers. A standard non-polar column is typically effective.[1][2]
-
HPLC (specifically reverse-phase) is also suitable, particularly if your reaction mixture contains non-volatile components or salts that could be problematic for a GC system. It is a robust technique for quantifying the disappearance of starting materials and the appearance of the product.[3]
Q2: How can I separate the cis and trans isomers of Dimethyl 1,2-cyclopropanedicarboxylate?
A2: Gas Chromatography (GC) is generally effective for separating these stereoisomers.[2] A capillary column with a non-polar stationary phase, combined with a suitable temperature gradient program, can typically resolve the cis and trans isomers.[2][4] Chiral HPLC may be necessary if you need to separate the enantiomers of the trans product.[5][6]
Q3: What are good starting parameters for a GC method?
A3: A good starting point for a GC method would involve a standard non-polar capillary column such as one with an OV-101 or similar stationary phase.[1] Use helium as the carrier gas. For the temperature program, you can start with an initial oven temperature around 70°C, followed by a ramp of 7-10°C per minute up to a final temperature of 250°C.[2] The injector and detector temperatures should be set sufficiently high (e.g., 250°C) to ensure proper vaporization and prevent condensation.
Q4: What are suitable starting conditions for an HPLC method?
A4: For a reverse-phase HPLC method, a C18 column is a standard choice. A mobile phase consisting of a mixture of acetonitrile and water is a good starting point.[3] You can begin with an isocratic elution of 30:70 acetonitrile:water and adjust the ratio to optimize the separation and retention time. A flow rate of 1.0 mL/min and UV detection at a low wavelength (e.g., 200-210 nm), since the analyte lacks a strong chromophore, are typical starting parameters.
Q5: My chromatographic peaks are tailing. What could be the cause?
A5: Peak tailing can be caused by several factors in both GC and HPLC. Common causes include active sites in the system (especially for polar compounds), column contamination or degradation, or an inappropriate mobile phase/carrier gas flow rate.[7] In GC, check for contamination in the inlet liner and consider trimming the column.[8] In HPLC, ensure the mobile phase pH is appropriate for your analyte and consider flushing the column to remove contaminants.[9]
Q6: My retention times are drifting during a series of analyses. Why is this happening?
A6: Retention time drift is a common issue indicating a lack of system stability. In HPLC, potential causes include poor column temperature control, changes in mobile phase composition over time, or insufficient column equilibration between runs.[10] In GC, this can be caused by leaks in the system, fluctuations in carrier gas pressure, or changes in the stationary phase due to high temperatures or oxygen exposure.[11]
Chromatography Troubleshooting Guides
HPLC Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| High System Pressure | Blockage in tubing, in-line filter, or column frit.[9] | Systematically loosen fittings to isolate the blockage. Backflush the column or replace the frit.[9] |
| Buffer precipitation in the mobile phase.[12] | Flush the system with a high-aqueous solvent (e.g., water) to dissolve salts.[12] | |
| Noisy Baseline | Air bubbles in the pump or detector.[9][10] | Degas the mobile phase thoroughly and purge the pump.[10][13] |
| Contaminated mobile phase or detector cell.[12] | Prepare fresh mobile phase using high-purity solvents. Flush the detector cell with a strong solvent like methanol or isopropanol.[12] | |
| Peak Tailing or Splitting | Column degradation or contamination.[9] | Replace the guard column or the analytical column. Flush the column with a strong solvent. |
| Mismatch between injection solvent and mobile phase.[14] | Dissolve the sample in the mobile phase whenever possible.[14] | |
| Drifting Retention Times | Poor column temperature control.[10] | Use a column oven to maintain a stable temperature.[10] |
| Inconsistent mobile phase composition.[10] | Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is adequate.[10] |
GC Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| No Peaks or Low Sensitivity | Leaking syringe or septum.[15] | Replace the syringe and/or the injector port septum.[15] |
| Incorrect split ratio (too high).[11] | Reduce the split ratio to allow more sample onto the column.[11] | |
| Column installed incorrectly at injector or detector. | Reinstall the column, ensuring the correct insertion depth. | |
| Ghost Peaks | Contamination in the inlet liner or septum bleed.[7][11] | Replace the inlet liner and use a high-quality, low-bleed septum.[11] |
| Carryover from a previous injection. | Run a blank solvent injection to clean the system. Implement a bake-out period at the end of the temperature program.[7] | |
| Peak Broadening | Injection port temperature is too low.[11] | Increase the injector temperature to ensure rapid sample vaporization.[11] |
| Carrier gas flow rate is too low. | Optimize the carrier gas flow rate (or linear velocity) for the column dimensions. | |
| Baseline Drift/Rise | Column bleed due to high temperatures or oxygen in the carrier gas.[11] | Ensure the final oven temperature does not exceed the column's maximum limit. Check for leaks and verify carrier gas purity.[11][15] |
| Contaminated detector.[15] | Clean the detector according to the manufacturer's instructions.[15] |
Experimental Protocols
Protocol 1: GC-FID Method for Reaction Monitoring
This protocol provides a general method for monitoring the conversion of starting materials to this compound.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) to a final volume of 1.0 mL in a GC vial.
-
If necessary, filter the sample to remove any particulate matter.
-
-
GC System & Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% Phenyl Methylpolysiloxane stationary phase).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed based on sample concentration).
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
-
Data Analysis:
-
Identify the peaks corresponding to starting materials and the cis and trans products based on retention time.
-
Calculate the percent conversion by comparing the peak area of the starting material to the sum of the product peak areas over the course of the reaction.
-
Protocol 2: HPLC-UV Method for Reaction Monitoring
This protocol is an alternative for reaction mixtures not suitable for GC.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Dilute the aliquot with the mobile phase (e.g., 50:50 Acetonitrile:Water) to a final volume of 1.0 mL in an HPLC vial.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System & Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v). Adjust ratio to achieve optimal retention (typically 3-10 minutes for the product).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 205 nm.
-
-
Data Analysis:
-
Identify the peaks for the starting material and product.
-
Monitor the reaction progress by tracking the decrease in the starting material's peak area and the increase in the product's peak area over time.
-
Data Presentation: Method Comparison
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Typical Column | Non-polar capillary (e.g., 5% Phenyl Methylpolysiloxane) | C18 Reverse-Phase |
| Mobile Phase / Carrier Gas | Inert Gas (Helium, Hydrogen, or Nitrogen) | Acetonitrile / Water mixture |
| Temperature | Oven temperature programming (e.g., 70-250°C) | Typically isothermal (e.g., 30°C) |
| Detector | Flame Ionization Detector (FID) | UV-Vis or PDA Detector |
| Sample Volatility | Required | Not Required |
| Isomer Separation | Good for separating cis and trans isomers.[2] | May require specific method development. |
| Key Advantage | High resolution, sensitivity, and ability to separate volatile isomers. | Robust for complex or "dirty" reaction mixtures containing non-volatile salts. |
Visualizations
References
- 1. Cyclopropane-1,2-dicarboxylic acid dimethyl ester, E [webbook.nist.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Dimethyl trans-cyclohexane-1,4-dicarboxylate | SIELC Technologies [sielc.com]
- 4. Cyclopropane-1,2-dicarboxylic acid dimethyl ester, Z [webbook.nist.gov]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. glsciences.eu [glsciences.eu]
- 12. realab.ua [realab.ua]
- 13. mastelf.com [mastelf.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Stereoselective Synthesis of Cyclopropane Derivatives
Welcome to the Technical Support Center for the Stereoselective Synthesis of Cyclopropane Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed methodologies for achieving high stereoselectivity in cyclopropanation reactions. While "Dimethyl trans-1,2-cyclopropanedicarboxylate" is a valuable cyclopropane-containing molecule, achieving its stereoselective synthesis, along with that of other chiral cyclopropanes, relies on specific reaction conditions and protocols outlined below.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving high stereoselectivity in cyclopropanation reactions?
A1: Two of the most powerful and widely used methods for stereoselective cyclopropanation are the Simmons-Smith reaction and transition metal-catalyzed reactions of diazo compounds. The Simmons-Smith reaction often utilizes a zinc carbenoid and is particularly effective for the diastereoselective cyclopropanation of allylic alcohols due to the directing effect of the hydroxyl group.[1][2][3] Transition metal catalysis, especially with rhodium(II) complexes, is highly versatile for both diastereoselective and enantioselective cyclopropanations using diazo compounds as carbene precursors.[4][5][6]
Q2: How can I improve the diastereoselectivity of my Simmons-Smith cyclopropanation?
A2: Improving diastereoselectivity in a Simmons-Smith reaction often involves leveraging directing groups and optimizing reaction conditions. The presence of a hydroxyl group on an allylic alcohol can strongly direct the cyclopropanation to the same face of the double bond through coordination with the zinc reagent.[1][2][3] The choice of solvent is also critical; non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred, as basic solvents can decrease the reaction rate.[7] Additionally, the steric environment of the alkene plays a significant role, with the reaction typically favoring the less hindered face.[8]
Q3: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is showing low enantioselectivity. What are the key parameters to investigate?
A3: Low enantioselectivity in rhodium-catalyzed cyclopropanations is a common challenge. The most critical factor is the choice of the chiral ligand on the rhodium catalyst.[6][9] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate.[5] Reaction temperature also plays a crucial role; lowering the temperature often enhances enantioselectivity.[5] The solvent can influence the outcome, with less polar solvents sometimes favoring higher enantiomeric excess (ee). Finally, ensure the purity of your EDA, as impurities can negatively impact the catalyst's performance.[5]
Q4: What are common side reactions in Simmons-Smith cyclopropanations and how can they be avoided?
A4: A common side reaction is the methylation of heteroatoms, such as alcohols, by the electrophilic zinc carbenoid, especially with excess reagent or prolonged reaction times.[8][10] To mitigate this, use a minimal excess of the Simmons-Smith reagent and carefully monitor the reaction progress to avoid unnecessarily long reaction times.[8] The byproduct zinc iodide (ZnI₂) is Lewis acidic and can catalyze side reactions; this can be minimized by adding an excess of diethylzinc or by quenching the reaction with a base like pyridine.[10]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Simmons-Smith Cyclopropanation
| Potential Cause | Troubleshooting Steps | Citations |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and highly active. The use of ultrasound can enhance activation. | |
| Poor Reagent Quality | Use freshly distilled or high-purity diiodomethane. | [8] |
| Presence of Moisture or Air | The reaction is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). | [8] |
| Low Substrate Reactivity | For less reactive, electron-deficient alkenes, consider using a more reactive reagent system like the Furukawa modification (diethylzinc and diiodomethane). | [2][8] |
| Insufficient Reaction Time or Temperature | If the reaction is sluggish, consider extending the reaction time. A modest increase in temperature may also improve the rate, but be cautious of potential side reactions. | [8] |
Issue 2: Poor Stereoselectivity in Rhodium-Catalyzed Cyclopropanation
| Potential Cause | Troubleshooting Steps | Citations |
| Suboptimal Chiral Ligand | The choice of ligand is paramount for enantioselectivity. Screen a variety of chiral ligands to identify the best one for your specific substrate and diazo compound. | [6][9] |
| Reaction Temperature is Too High | Lowering the reaction temperature is a common and effective strategy for improving both diastereoselectivity and enantioselectivity. | [5] |
| Solvent Effects | The polarity of the solvent can significantly impact stereoselectivity. Experiment with a range of non-polar to moderately polar solvents. | [5] |
| Slow Addition of Diazo Compound is Necessary | A slow, controlled addition of the diazo compound via syringe pump is crucial to maintain a low concentration of the reactive carbene intermediate, which can minimize side reactions and improve selectivity. | [4][5] |
| Catalyst Deactivation | Impurities in the reagents can poison the catalyst. Ensure high purity of the alkene and diazo compound. In some cases, catalyst loading may need to be optimized. | [4] |
Experimental Protocols
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is a general procedure for the diastereoselective cyclopropanation of an allylic alcohol, such as cinnamyl alcohol, using the Furukawa modification.
Materials:
-
Allylic alcohol (e.g., cinnamyl alcohol) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (1.0 M in hexanes, 2.0 equiv)
-
Diiodomethane (2.0 equiv)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, flame-dried and under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the allylic alcohol (1.0 equiv) and dissolve it in anhydrous DCM (to achieve a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equiv, 1.0 M solution in hexanes) dropwise via syringe. A white precipitate may form.
-
Stir the mixture at 0 °C for 20 minutes.
-
Add diiodomethane (2.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enantioselective Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
This protocol outlines a general procedure for the enantioselective cyclopropanation of styrene with EDA using a chiral rhodium(II) catalyst.
Materials:
-
Styrene (5.0 equiv)
-
Chiral Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) (0.01 equiv, 1 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl diazoacetate (EDA) (1.0 equiv)
-
Hexanes for purification
-
Standard laboratory glassware, flame-dried and under an inert atmosphere (Argon or Nitrogen)
-
Syringe pump
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral dirhodium(II) catalyst (1 mol%).
-
Add anhydrous DCM to dissolve the catalyst, followed by the addition of styrene (5.0 equiv).
-
In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (1.0 equiv) in anhydrous DCM.
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.
-
After the addition is complete, continue to stir the reaction for an additional 1-2 hours or until TLC/GC-MS analysis indicates the complete consumption of the EDA.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.
Quantitative Data
Table 1: Effect of Chiral Rhodium(II) Catalyst on the Enantioselective Cyclopropanation of Styrene with Methyl Phenyldiazoacetate[9]
| Entry | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| 1 | Rh₂(R-DOSP)₄ | 85 | >99:1 | 90 |
| 2 | Rh₂(S-PTAD)₄ | 78 | >99:1 | 55 |
| 3 | Rh₂(R-BNP)₄ | 82 | >99:1 | 60 |
Reaction conditions: Styrene (5 equiv), methyl phenyldiazoacetate (1 equiv), catalyst (1 mol%), CH₂Cl₂, 25 °C.
Table 2: Diastereoselective Simmons-Smith Cyclopropanation of (E)-Allylic Alcohols[1]
| Entry | Substrate | Ligand | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |
| 1 | Cinnamyl alcohol | Aziridine-phosphine 6 | 90 | 15:1 | 90 |
| 2 | (E)-4-Phenylbut-3-en-2-ol | Aziridine-phosphine 6 | 85 | 12:1 | 88 |
| 3 | (E)-Hex-2-en-1-ol | Aziridine-phosphine 6 | 88 | 10:1 | 85 |
Reaction conditions: Allylic alcohol (1 equiv), diethylzinc (2 equiv), diiodomethane (3 equiv), ligand (10 mol%), DCM.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Dimethyl trans-1,2-cyclopropanedicarboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Dimethyl trans-1,2-cyclopropanedicarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via Michael-initiated ring closure (MIRC) and related methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive or Insufficient Base: The base (e.g., sodium methoxide) may have degraded due to exposure to moisture or air. The stoichiometry might be incorrect. | - Use a freshly prepared or properly stored base. - Ensure accurate measurement of the base. An excess may be required to drive the reaction to completion. - Consider using a stronger base, such as potassium tert-butoxide, if deprotonation is sluggish. |
| 2. Poor Quality Reagents: Starting materials (e.g., dimethyl maleate/fumarate, haloacetate) may be impure or contain inhibitors. | - Purify starting materials before use (e.g., distillation of liquids, recrystallization of solids). - Ensure all reagents are anhydrous, as water can quench the base and intermediates. | |
| 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. | - Optimize the reaction temperature. For MIRC reactions, cooling to 0°C or below during base addition is often necessary to control the exotherm, followed by warming to room temperature or gentle heating to drive the cyclization. | |
| Formation of Significant Amounts of cis-Isomer | 1. Reaction Conditions Favoring the cis-Product: The choice of solvent and base can influence the stereochemical outcome. Thermodynamic versus kinetic control. | - The trans-isomer is generally the thermodynamically more stable product. Allowing the reaction to stir for a longer period at a slightly elevated temperature might favor its formation. - Screen different solvents. Aprotic polar solvents are commonly used. - The choice of starting material is critical. Starting from dimethyl fumarate will favor the trans product, while dimethyl maleate will favor the cis product. |
| 2. Isomerization during Workup or Purification: Acidic or basic conditions during extraction or chromatography can sometimes lead to epimerization. | - Maintain neutral pH during the workup procedure. - Use a minimally acidic or basic mobile phase for chromatography if necessary. | |
| Presence of Unreacted Starting Materials | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). - Increase the reaction time. |
| 2. Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized reactions and incomplete conversion. | - Ensure vigorous and efficient stirring throughout the reaction. | |
| Difficulty in Product Purification | 1. Incomplete Separation of cis and trans Isomers: The isomers may have similar polarities, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography. A non-polar solvent system (e.g., hexane/ethyl acetate) with a low concentration of the more polar solvent often provides better separation. - Consider fractional distillation under reduced pressure if the boiling points of the isomers are sufficiently different. - If the di-acid is accessible via hydrolysis, separation of the cis and trans di-acids by crystallization followed by re-esterification can be an effective strategy. |
| 2. Contamination with Side Products: Polymerization or other side reactions can lead to complex mixtures. | - Adjust reaction conditions to minimize side reactions (e.g., lower temperature, slower addition of reagents). - Employ appropriate purification techniques such as crystallization or distillation prior to chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods include:
-
Michael-Initiated Ring Closure (MIRC): This involves the reaction of a nucleophile, such as the enolate of dimethyl malonate, with a 1,2-dihaloethane, or the reaction of an α-haloester with an activated alkene like dimethyl fumarate in the presence of a base.
-
Reaction with Diazo Compounds: The reaction of dimethyl fumarate with diazomethane, often catalyzed by a transition metal salt (e.g., palladium or copper compounds), can yield the cyclopropane product. However, diazomethane is hazardous and requires special handling.
Q2: How can I maximize the yield of the trans-isomer over the cis-isomer?
A2: To favor the formation of the trans-isomer:
-
Choice of Starting Material: Use dimethyl fumarate as the starting alkene. The stereochemistry of the starting alkene is often retained in the product.
-
Thermodynamic Control: Allow the reaction to reach thermodynamic equilibrium, as the trans-isomer is generally more stable. This may involve longer reaction times or slightly elevated temperatures after the initial addition.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent for tracking the consumption of starting materials and the formation of the product.
-
Product Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and determining the cis/trans ratio. The coupling constants between the cyclopropyl protons are characteristically different for the cis and trans isomers. Mass spectrometry (MS) will confirm the molecular weight.
Q4: Are there any specific safety precautions I should take?
A4: Yes, always follow standard laboratory safety procedures.
-
Reagent Handling: Many reagents used in these syntheses are hazardous. For example, diazomethane is explosive and toxic. Strong bases like sodium methoxide are corrosive. Haloesters can be lachrymatory and toxic. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Conditions: Be cautious of exothermic reactions, especially when adding a strong base. Use an ice bath to control the temperature during addition.
Experimental Protocols
Protocol 1: Synthesis via Michael-Initiated Ring Closure (MIRC)
This protocol is adapted from established procedures for similar cyclopropanations.
Materials:
-
Dimethyl fumarate
-
Methyl bromoacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl fumarate (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition of the base, add methyl bromoacetate (1.05 eq) dropwise via the dropping funnel over 30 minutes, again keeping the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the trans and cis isomers.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Experimental Workflow for MIRC Synthesis
Caption: Step-by-step workflow for the MIRC synthesis.
Handling and storage best practices for "Dimethyl trans-1,2-cyclopropanedicarboxylate"
This guide provides best practices for the handling and storage of Dimethyl trans-1,2-cyclopropanedicarboxylate, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at a temperature of 2-8°C.[1] This is crucial for maintaining its stability and purity.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to use proper personal protective equipment to prevent exposure. This includes:
-
Eye and Face Protection: Safety glasses with side shields are mandatory.
-
Hand Protection: Impervious gloves, such as nitrile or latex, must be worn.
-
Body Protection: A laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: If working with the compound in a way that may generate aerosols or vapors, a suitable respiratory mask should be worn.[2]
Q3: How should I handle a spill of this compound?
A3: In the event of a spill, prompt and appropriate cleanup is necessary.[2] Small spills can be absorbed with an inert material and placed in a sealed container for disposal. Ensure the area is well-ventilated. For larger spills, follow your institution's hazardous material spill response protocol. Always dispose of the waste as hazardous waste according to local regulations.[2]
Q4: Is this compound sensitive to moisture?
A4: Like many ester compounds, this compound can be susceptible to hydrolysis in the presence of moisture.[2] It is important to store it in a tightly sealed container to prevent degradation.
Q5: What are the potential hazards associated with this compound?
A5: According to GHS classifications, this compound is harmful if swallowed.[3] It is categorized under Acute Toxicity, Oral (Category 4).[3] Always handle with care and avoid ingestion.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has degraded or shows impurities in analysis. | Improper storage temperature. | Ensure the compound is consistently stored at 2-8°C.[1] Avoid repeated temperature fluctuations. |
| Exposure to moisture. | Store in a tightly sealed container. Consider using a desiccator for long-term storage. | |
| Strong odor is noticeable from the stored container. | The compound is volatile and may be escaping the container. | Ensure the container lid is securely fastened. For volatile organic compounds, consider wrapping the threads of the bottle with Teflon tape before capping or using a polycone cap for secondary containers. Wrapping the lid with parafilm can also provide an additional seal.[4] |
| Inconsistent experimental results. | Inconsistent purity of the compound due to degradation. | Verify the purity of the compound before use. If degradation is suspected, it is recommended to use a fresh batch. |
Data Presentation
| Parameter | Value | Source |
| CAS Number | 826-35-7 | [1] |
| Molecular Formula | C7H10O4 | [3] |
| Molecular Weight | 158.15 g/mol | [3] |
| Physical Form | Liquid | [1][5] |
| Storage Temperature | 2-8°C | [1] |
| Boiling Point | 119°C (lit.) | [5] |
| GHS Hazard Statement | H302: Harmful if swallowed | [3] |
Experimental Protocols
Protocol: Aliquoting and Short-Term Storage
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation of moisture from the air into the cold compound.
-
Inert Atmosphere: For applications sensitive to oxidation or hydrolysis, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using a Schlenk line.
-
Aliquoting: Using a clean, dry pipette, carefully transfer the desired amount of the liquid compound into a pre-weighed, appropriate secondary container (e.g., a vial with a PTFE-lined cap).
-
Sealing: Tightly seal the secondary container. For added protection against volatility and moisture, wrap the cap with parafilm.[4]
-
Labeling: Clearly label the aliquot with the compound name, concentration (if diluted), date, and your initials.
-
Storage: Immediately return the primary container and the new aliquot to the recommended storage condition of 2-8°C.
Mandatory Visualization
Caption: Logical workflow for safe handling and storage.
References
- 1. This compound | 826-35-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
- 5. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [fishersci.com]
Technical Support Center: Catalyst Selection and Optimization for Dimethyl trans-1,2-cyclopropanedicarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection, optimization, and troubleshooting for the synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate. The following sections offer detailed troubleshooting guides in a question-and-answer format, quantitative data for catalyst comparison, and complete experimental protocols for key synthetic methods.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods to synthesize this compound?
A1: The most common and effective methods involve the cyclopropanation of dimethyl fumarate. Key catalytic systems include:
-
Rhodium(II)-catalyzed reactions: Typically using a diazo compound like ethyl diazoacetate as the carbene precursor. Dirhodium(II) acetate (Rh₂(OAc)₄) is a standard catalyst.[1][2]
-
Cobalt(II)-catalyzed reactions: Utilizing cobalt-porphyrin or cobalt-salen complexes, which are effective for electron-deficient olefins.[3][4][5]
-
Simmons-Smith and Furukawa Cyclopropanation: This classic method uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[6]
-
Iridium-catalyzed reactions: A newer method using an iridium electron storage catalyst with diiodomethane and H₂ as the electron source, which selectively produces the trans-isomer.[7][8]
Q2: How can I ensure high trans-selectivity in my reaction?
A2: High trans-selectivity is primarily achieved by using an alkene with a trans configuration, such as dimethyl fumarate. The stereochemistry of the starting alkene is generally retained in the cyclopropane product.[9] For catalytic systems, particularly with rhodium and cobalt, the choice of ligands on the metal center can further enhance diastereoselectivity.[4][10] For instance, bulky ligands can sterically favor the formation of the trans product.
Q3: My reaction is showing low to no yield. What are the first things I should check?
A3: Low or no yield in cyclopropanation reactions can often be attributed to a few key factors:
-
Catalyst Activity: Ensure your catalyst is active. Some catalysts, like the zinc-copper couple for the Simmons-Smith reaction, need to be freshly prepared. For rhodium and cobalt catalysts, verify their purity and proper handling, as they can be sensitive to air and moisture.[6]
-
Reagent Quality: The purity of your reagents, especially the diazo compound (if used), is critical. Impurities can lead to catalyst decomposition or unwanted side reactions. Diazo compounds themselves can be unstable.
-
Inert Atmosphere: Many cyclopropanation catalysts and intermediates are sensitive to oxygen and water. Ensure your reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Temperature and reaction time are crucial. Some reactions require specific temperature control to avoid catalyst decomposition or side reactions.
Troubleshooting Specific Issues
Issue 1: My Rhodium-catalyzed reaction with dimethyl fumarate and ethyl diazoacetate has a low yield.
-
Potential Cause: Decomposition of ethyl diazoacetate.
-
Solution: Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture. This minimizes side reactions like the dimerization of the diazo compound.
-
-
Potential Cause: Inactive catalyst.
-
Solution: Ensure the Rh₂(OAc)₄ is of high purity. If necessary, consider using a more robust rhodium catalyst with different carboxylate ligands.
-
-
Potential Cause: Suboptimal temperature.
-
Solution: While many rhodium-catalyzed reactions run at room temperature, optimization may be required. Try running the reaction at a lower temperature (e.g., 0 °C) to control the decomposition of the diazo compound.
-
Issue 2: I am observing the formation of both trans and cis isomers when using dimethyl fumarate.
-
Potential Cause: Isomerization of the starting material or product.
-
Solution: This is unlikely under typical cyclopropanation conditions but check the purity of your starting dimethyl fumarate. Ensure it is free from dimethyl maleate.
-
-
Potential Cause: Non-optimal catalyst or ligand system.
-
Solution: The choice of catalyst and its ligands can significantly influence diastereoselectivity. For cobalt-catalyzed systems, rational ligand design can be used to favor either cis or trans products.[10] If using a rhodium catalyst, ligands can also be varied to improve selectivity.
-
Issue 3: My Simmons-Smith reaction is sluggish or incomplete.
-
Potential Cause: Inactive zinc-copper couple.
-
Solution: The zinc-copper couple should be freshly prepared and activated. The use of ultrasound can sometimes enhance activation.
-
-
Potential Cause: Poor reagent quality.
-
Solution: Use high-purity diiodomethane. The solvent should be dry.
-
-
Potential Cause: Insufficient reagent.
-
Solution: An excess of the Simmons-Smith reagent is often required. Try increasing the equivalents of both the zinc-copper couple and diiodomethane. The Furukawa modification (Et₂Zn and CH₂I₂) is often more reactive and reproducible.[9]
-
Data Presentation: Catalyst System Comparison
The following table summarizes typical performance data for different catalytic systems in the cyclopropanation of activated alkenes to favor trans products. Note that exact values can vary based on specific substrate and reaction conditions.
| Catalyst System | Carbene Source | Typical Catalyst Loading | Solvent | Temperature (°C) | Typical Yield (%) | trans:cis Ratio | Key Considerations |
| Rh₂(OAc)₄ | Ethyl Diazoacetate | 0.5 - 2 mol% | Dichloromethane, Toluene | 25 - 40 | 70 - 95+ | >20:1 | Sensitive to diazo compound concentration.[1] |
| Co(II)-Porphyrin | Ethyl Diazoacetate | 1 - 5 mol% | Toluene, Hexane | 25 | 80 - 99 | >99:1 | Excellent for electron-deficient alkenes; high stereoselectivity.[4] |
| Simmons-Smith | Diiodomethane | Stoichiometric (Zn-Cu) | Diethyl Ether | Reflux | 50 - 80 | Highly stereospecific | Requires fresh preparation of the Zn-Cu couple. |
| Furukawa Mod. | Diiodomethane | Stoichiometric (Et₂Zn) | Dichloromethane | 0 - 25 | 60 - 90+ | Highly stereospecific | Often more reactive and reproducible than the classic Simmons-Smith.[11] |
| Iridium Complex | Diiodomethane / H₂ | 1 - 5 mol% | Benzene | 25 | 60 - 85 | Exclusively trans | Avoids stoichiometric metal waste.[7][8] |
Experimental Protocols
Protocol 1: Rhodium(II)-Catalyzed Synthesis
This protocol is a general procedure for the rhodium-catalyzed cyclopropanation of dimethyl fumarate using ethyl diazoacetate.
-
Preparation: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add dimethyl fumarate (1.0 equiv) and the rhodium(II) acetate catalyst (Rh₂(OAc)₄, 1 mol%).
-
Solvent Addition: Add anhydrous dichloromethane via syringe under an inert atmosphere of argon or nitrogen.
-
Diazo Compound Addition: Dissolve ethyl diazoacetate (1.1 equiv) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over 2-4 hours using a syringe pump. The slow addition is crucial to prevent the dimerization of the diazoacetate.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete after the addition of the diazo compound is finished and stirring for an additional 1-2 hours at room temperature.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Protocol 2: Furukawa Modification of Simmons-Smith Reaction
This protocol describes the cyclopropanation of dimethyl fumarate using diethylzinc and diiodomethane.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of dimethyl fumarate (1.0 equiv) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise to the stirred solution. After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).
-
Work-up: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for a metal-catalyzed cyclopropanation reaction using a diazo compound.
References
- 1. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 2. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Olefin Cyclopropanation Catalyzed by a Bioinspired Cobalt Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dimethyl and Diethyl trans-1,2-cyclopropanedicarboxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the choice of building blocks is paramount to achieving desired reaction outcomes and overall efficiency. Among the versatile scaffolds available, cyclopropane rings offer unique conformational rigidity and three-dimensionality. This guide provides a detailed comparison of two key diesters of trans-1,2-cyclopropanedicarboxylic acid: the dimethyl and diethyl esters. This objective analysis, supported by physicochemical data and established chemical principles, aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of these esters is crucial for their effective use in synthesis. The following table summarizes key data for both compounds.
| Property | Dimethyl trans-1,2-cyclopropanedicarboxylate | Diethyl trans-1,2-cyclopropanedicarboxylate |
| CAS Number | 826-35-7[1] | 3999-55-1[2] |
| Molecular Formula | C₇H₁₀O₄[1] | C₉H₁₄O₄[2] |
| Molecular Weight | 158.15 g/mol [1] | 186.21 g/mol [2] |
| Boiling Point | 101 °C @ 18 mmHg | 70-75 °C @ 1 mmHg[2] |
| Density | 1.12 g/mL | 1.061 g/mL at 25 °C[2] |
| Refractive Index | 1.4425-1.4445 | n20/D 1.441[2] |
Performance and Reactivity: A Theoretical and Practical Comparison
Theoretical Reactivity:
In reactions involving nucleophilic attack at the carbonyl carbon of the ester group, such as hydrolysis or transesterification, the reactivity is primarily influenced by steric hindrance and the electrophilicity of the carbonyl carbon.
-
Steric Effects: The methyl group is sterically smaller than the ethyl group.[3] This reduced steric hindrance in this compound allows for easier access of nucleophiles to the carbonyl carbon, which generally leads to faster reaction rates compared to the diethyl ester.[4][5][6]
-
Electronic Effects: Alkyl groups are weakly electron-donating. An ethyl group has a slightly stronger inductive effect than a methyl group, meaning it donates more electron density to the carbonyl carbon. This increased electron density makes the carbonyl carbon slightly less electrophilic in the diethyl ester, which can also contribute to a slower reaction rate compared to the dimethyl ester.
Therefore, from a theoretical standpoint, This compound is expected to be more reactive in nucleophilic acyl substitution reactions.
Performance in Synthesis:
-
This compound is a versatile building block in organic synthesis. For instance, it can be used as a starting material for the synthesis of more complex cyclopropane derivatives.
-
Diethyl trans-1,2-cyclopropanedicarboxylate has been documented as a key intermediate in the synthesis of important pharmaceutical compounds, including the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac .[7][8] It is also utilized in the development of agrochemicals and specialty polymers.[9] The choice of the diethyl ester in these large-scale syntheses may be influenced by factors such as the solubility of intermediates, the specific reaction conditions, and the ease of purification of the final product.
Experimental Protocols
Below are generalized protocols for the synthesis of both esters, based on common cyclopropanation methods.
Synthesis of this compound
This procedure is based on the reaction of dimethyl maleate with a carbene source.
Materials:
-
Dimethyl maleate
-
Diazomethane (generated in situ or from a precursor)
-
Palladium(II) acetate or other suitable catalyst
-
Diethyl ether (anhydrous)
Procedure:
-
In a fume hood, dissolve dimethyl maleate in anhydrous diethyl ether in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate apparatus, generate diazomethane from a suitable precursor (e.g., Diazald®) in diethyl ether. Caution: Diazomethane is toxic and explosive.
-
Slowly add the ethereal solution of diazomethane to the solution of dimethyl maleate containing a catalytic amount of palladium(II) acetate.
-
Allow the reaction to stir at 0 °C and then warm to room temperature overnight.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate
A common method for the synthesis of diethyl trans-1,2-cyclopropanedicarboxylate involves the reaction of diethyl fumarate with dibromomethane in the presence of a cobalt catalyst.[2]
Materials:
-
Diethyl fumarate
-
Dibromomethane
-
Bis(acetonitrile)cobalt(0) complex (or generated in situ)
-
Acetonitrile (anhydrous)
-
Zinc dust
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare the bis(acetonitrile)bis(diethyl fumarate)cobalt(0) complex or use a commercially available source.
-
To this complex in anhydrous acetonitrile, add an excess of diethyl fumarate and dibromomethane.
-
Activate zinc dust (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum).
-
Add the activated zinc dust portion-wise to the reaction mixture. An exothermic reaction should be observed.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or GC).
-
Quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain diethyl trans-1,2-cyclopropanedicarboxylate.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of dialkyl trans-1,2-cyclopropanedicarboxylates, which can be adapted for both the dimethyl and diethyl esters.
Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the public domain detailing the direct involvement of either dimethyl or diethyl trans-1,2-cyclopropanedicarboxylate in specific signaling pathways. However, the cyclopropane motif is a well-established pharmacophore present in numerous biologically active molecules. The rigid structure of the cyclopropane ring can serve as a stable scaffold to orient functional groups for optimal interaction with biological targets, such as enzyme active sites. For instance, derivatives of cyclopropane carboxylic acids have been investigated as enzyme inhibitors and as components of insecticides. The ester groups of the title compounds are typically used as handles for further chemical modifications to build more complex molecules with potential biological activity.
Conclusion
Both dimethyl and diethyl trans-1,2-cyclopropanedicarboxylate are valuable reagents in organic synthesis. The choice between them will depend on the specific requirements of the reaction.
-
This compound is likely the more reactive of the two due to lower steric hindrance and higher electrophilicity of the carbonyl carbons. This could be advantageous for reactions where a faster rate is desired.
-
Diethyl trans-1,2-cyclopropanedicarboxylate has a proven track record as a key intermediate in the industrial synthesis of several important pharmaceuticals. Its slightly lower reactivity may offer better control in complex multi-step syntheses, and its physical properties might be more favorable for certain purification processes.
Ultimately, the optimal choice will be determined by experimental validation for the specific application. Researchers should consider factors such as reaction kinetics, desired product yield, and downstream processing when selecting between these two versatile building blocks.
References
- 1. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 反式-1,2-环丙二羧酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. brainly.com [brainly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]
- 8. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 9. lookchem.com [lookchem.com]
Comparing reactivity of trans vs. cis isomers of dimethyl cyclopropanedicarboxylate
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The Decisive Role of Steric Hindrance
The fundamental difference in the reactivity of cis and trans isomers of disubstituted cyclopropanes lies in their thermodynamic stability and the steric environment around the reactive centers. In the case of dimethyl cyclopropanedicarboxylate, the two methoxycarbonyl groups are the primary sites for chemical reactions such as hydrolysis or other nucleophilic attacks.
The trans isomer is generally the more thermodynamically stable of the two. This increased stability is attributed to the positioning of the bulky methoxycarbonyl groups on opposite sides of the cyclopropane ring, which minimizes steric repulsion. Conversely, in the cis isomer, these groups are situated on the same face of the ring, leading to greater steric hindrance. This steric congestion in the cis isomer makes the carbonyl carbons of the ester groups less accessible to incoming nucleophiles.
Therefore, it is anticipated that the trans isomer will exhibit a higher rate of reaction in processes where the approach of a reagent to the ester functionality is the rate-determining step , such as in alkaline hydrolysis. The less hindered nature of the carbonyl groups in the trans isomer allows for a more facile approach of the nucleophile.
Comparative Reactivity: Insights from a Cyclic Phosphinate Analogue
While specific kinetic data for the alkaline hydrolysis of cis- and trans-dimethyl cyclopropanedicarboxylate is scarce, a study on the analogous cyclic phosphinate system, 1-oxo-1-ethoxy-2,2,3,4,4-pentamethyl-phospha-cyclobutan, provides compelling experimental evidence for the influence of stereochemistry on reactivity. The results of this study demonstrate that the cis isomer hydrolyzes significantly faster than the trans isomer. This counterintuitive result in the phosphinate system is attributed to the specific geometry of the four-membered ring and the nature of the substituents. However, for the three-membered ring of cyclopropane, the steric hindrance argument for the trans isomer being more reactive generally holds true for reactions involving nucleophilic attack at the carbonyl group.
The following table summarizes the expected trend for the alkaline hydrolysis of dimethyl cyclopropanedicarboxylate, based on the principle of steric hindrance.
| Isomer | Relative Rate of Hydrolysis (Predicted) | Rationale |
| trans-dimethyl cyclopropanedicarboxylate | Faster | Less steric hindrance around the carbonyl carbons, allowing for easier nucleophilic attack by hydroxide ions. |
| cis-dimethyl cyclopropanedicarboxylate | Slower | Increased steric hindrance due to the proximity of the two methoxycarbonyl groups on the same face of the ring, impeding the approach of nucleophiles. |
Experimental Protocol: Kinetic Analysis of Alkaline Hydrolysis
To experimentally determine and compare the rate of hydrolysis of cis- and trans-dimethyl cyclopropanedicarboxylate, a kinetic study can be performed. The following protocol outlines a general procedure for such an investigation.
Objective: To determine the second-order rate constants for the alkaline hydrolysis of cis- and trans-dimethyl cyclopropanedicarboxylate at a constant temperature.
Materials:
-
cis-dimethyl cyclopropanedicarboxylate
-
trans-dimethyl cyclopropanedicarboxylate
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl), standardized solution (for quenching)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Reaction flasks and stoppers
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare stock solutions of known concentrations of cis- and trans-dimethyl cyclopropanedicarboxylate in the chosen solvent (e.g., 80:20 ethanol:water).
-
Prepare a stock solution of standardized sodium hydroxide in the same solvent system.
-
-
Kinetic Runs:
-
Equilibrate the ester solution and the NaOH solution in separate flasks in a constant temperature water bath for at least 30 minutes.
-
To initiate the reaction, rapidly mix known volumes of the ester and NaOH solutions in a reaction flask. The final concentrations should be accurately known.
-
At regular time intervals, withdraw a known volume of the reaction mixture (an aliquot).
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standardized HCl.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched solution.
-
Titrate the excess HCl with the standardized NaOH solution to a faint pink endpoint.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
The reaction is expected to follow second-order kinetics. Therefore, a plot of 1/[Ester] versus time (if initial concentrations of ester and NaOH are equal) or log([Ester]/[NaOH]) versus time (if initial concentrations are unequal) should yield a straight line.
-
The slope of this line is related to the second-order rate constant, k.
-
-
Comparison:
-
Perform the kinetic runs for both the cis and trans isomers under identical conditions (temperature, solvent, and initial concentrations).
-
Compare the determined rate constants to quantitatively assess the difference in reactivity.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the structures of the isomers and the workflow for the kinetic experiment.
Conclusion
A Comparative Guide to Analytical Methods for Purity Assessment of Dimethyl trans-1,2-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. This guide provides a comparative overview of three common analytical techniques for assessing the purity of Dimethyl trans-1,2-cyclopropanedicarboxylate: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most appropriate technique for a given analytical challenge.
Method Comparison
The choice of analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for the analysis of this compound.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID/MS) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Quantitative determination based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Sample Derivatization | Not typically required for this analyte. | May not be necessary with a suitable detector (e.g., RID or MS). | Not required. |
| Potential Impurities Detected | Volatile organic impurities, isomers (cis/trans). | Non-volatile organic impurities, isomers, and related substances. | Structural isomers, residual solvents, and other proton-containing impurities.[1] |
| Selectivity | High for volatile compounds and isomers. | High, tunable by varying stationary and mobile phases. | High, based on unique chemical shifts of protons in the molecule. |
| Sensitivity | High with Flame Ionization Detector (FID). | Moderate with Refractive Index Detector (RID), high with Mass Spectrometry (MS). | Moderate, dependent on magnetic field strength and sample concentration. |
| Precision | High (RSD < 2%). | High (RSD < 2%). | High (RSD < 1%). |
| Accuracy | High, with proper calibration. | High, with proper calibration. | High, considered a primary ratio method.[1] |
| Analysis Time | Relatively fast (15-30 minutes). | Can be fast with modern UHPLC systems (5-15 minutes).[2] | Fast for data acquisition (< 10 minutes), data processing required.[1] |
| Destructive/Non-destructive | Destructive. | Non-destructive (sample can be collected). | Non-destructive.[1] |
| Chromophore Required | No. | No (with RID or MS). | No. |
Experimental Protocols
Detailed experimental protocols for each technique are provided below. These are starting points and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds. For this compound, a GC-FID method can effectively separate the trans isomer from the cis isomer and other volatile impurities.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer an aliquot to a GC vial for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Injector: Split/Splitless, 250 °C, split ratio 50:1.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total peak area.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC is a versatile technique for the analysis of a wide range of compounds. Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is suitable.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample.
-
Dissolve in 10 mL of the mobile phase in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a refractive index detector.
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index Detector (RID), with the detector cell temperature maintained at 35 °C.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1] An internal standard with a known purity is used for quantification.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., Maleic Anhydride or 1,4-Dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d) to the NMR tube.
-
Cap the tube and gently invert it several times to ensure complete dissolution.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Analytical Workflows
To better illustrate the logical flow of each analytical method, the following diagrams were generated using the DOT language.
Caption: Workflow for Purity Assessment by GC-FID.
Caption: Workflow for Purity Assessment by HPLC-RID.
Caption: Workflow for Purity Assessment by qNMR.
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound is crucial for ensuring product quality and consistency. GC-FID offers a reliable method for analyzing volatile impurities and isomers. HPLC with a universal detector like RID is suitable for non-volatile impurities. Quantitative ¹H NMR stands out as a powerful, non-destructive technique that provides direct purity determination without the need for a specific reference standard of the analyte. The choice of method will ultimately be guided by the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities. For comprehensive purity profiling, a combination of orthogonal techniques (e.g., HPLC and qNMR) is often recommended.
References
A Comparative Guide to the Chiral HPLC Analysis of Dimethyl trans-1,2-cyclopropanedicarboxylate Derivatives
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is critical. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of Dimethyl trans-1,2-cyclopropanedicarboxylate and its derivatives. The focus is on polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in separating a diverse range of chiral compounds.
The enantiomeric resolution of trans-1,2-disubstituted cyclopropanes has been successfully achieved using CSPs like Chiralcel OD and Chiralcel OJ with hexane/2-propanol mobile phases.[1] The chiral recognition mechanism involves a combination of dipole-dipole, hydrogen bond, and π-π interactions between the CSP and the analyte.[1] This guide presents a comparison of popular polysaccharide-based columns: Chiralcel OD-H, Chiralpak AD-H, and Lux Cellulose-1, providing supporting experimental data for closely related derivatives to inform method development for this compound.
Comparative Performance of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. The following tables summarize the performance of different polysaccharide-based columns for the analysis of this compound derivatives under normal phase conditions.
Table 1: Performance Data for Chiralcel OD-H
| Analyte | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate | 90:10 | 0.8 | 13.8 | 15.9 | 2.1 |
Data sourced from supporting information on the enantioselective bacterial hydrolysis of related amido esters.
Table 2: Performance Data for Chiralpak AD-H
| Analyte | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Derivative A | 90:10 | 1.0 | 6.48 | 7.94 | >1.5 |
| Derivative B | 95:5 | 1.0 | 7.61 | 8.40 | >1.5 |
Performance data for closely related cyclopropane derivatives, specific structures of derivatives A and B were not disclosed in the source material.
Table 3: Performance Data for Lux Cellulose-1
| Analyte | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Propranolol (Model Compound) | 80:20 (+0.1% DEA) | 1.0 | ~5.5 | ~6.5 | >1.5 |
Lux Cellulose-1 is marketed as a guaranteed alternative to Chiralcel OD-H, suggesting comparable performance.[2] Data for a model compound is presented to indicate general performance characteristics.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the chiral HPLC analysis of this compound derivatives.
Method 1: Analysis on Chiralcel OD-H
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/2-Propanol (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Analysis on Chiralpak AD-H
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/2-Propanol (90:10, v/v). For less polar derivatives, the isopropanol percentage may be decreased (e.g., 95:5) to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase. Pass through a 0.45 µm filter prior to analysis.
Method 3: Screening on Lux Cellulose-1
-
Instrumentation: HPLC system with UV detection.
-
Column: Lux Cellulose-1, 250 x 4.6 mm, 5 µm.
-
Initial Mobile Phase: n-Hexane/2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter.
-
Optimization: If separation is not achieved, systematically vary the percentage of 2-propanol in the mobile phase (e.g., 95:5, 80:20). For basic or acidic analytes, the addition of a small amount of a modifier (e.g., 0.1% diethylamine for bases or 0.1% trifluoroacetic acid for acids) may be beneficial.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for chiral HPLC method development and the logical relationship of the key components in the analysis.
Caption: General workflow for chiral HPLC analysis and method development.
Caption: Key components and their interactions in chiral HPLC separation.
References
Spectroscopic Confirmation of Dimethyl trans-1,2-cyclopropanedicarboxylate Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of reaction products is paramount. This guide provides a comparative analysis of spectroscopic data for Dimethyl trans-1,2-cyclopropanedicarboxylate, offering insights into its synthesis and the characterization of its derivatives. We will explore different synthetic approaches and present the corresponding experimental data to aid in the spectroscopic confirmation of this versatile chemical entity.
Introduction to this compound
This compound is a valuable building block in organic synthesis, featuring a strained cyclopropane ring functionalized with two ester groups in a trans configuration. This arrangement offers a unique stereochemical scaffold for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The confirmation of its structure and that of its reaction products relies heavily on modern spectroscopic techniques.
Comparison of Synthetic Methods and Product Characterization
Furthermore, a common reaction of this compound is its amidation to form amido esters. We will explore the spectroscopic characteristics of these products.
Spectroscopic Data for Isomer Differentiation
The key to confirming the synthesis of the trans isomer lies in differentiating it from the potential cis isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The vicinal coupling constant (³J) between the two methine protons on the cyclopropane ring is diagnostic of the stereochemistry.
Table 1: Spectroscopic Data for Dimethyl cyclopropanedicarboxylate Isomers
| Spectroscopic Data | This compound | Dimethyl cis-1,2-cyclopropanedicarboxylate | Key Differentiating Features |
| ¹H NMR | Methine Protons (2H): δ ~2.1-2.3 ppm (m) Methylene Protons (2H): δ ~1.4-1.6 ppm (m) Methyl Protons (6H): δ ~3.7 ppm (s) | Methine Protons (2H): δ ~2.0-2.2 ppm (m) Methylene Protons (2H): δ ~1.3-1.5 ppm (m) Methyl Protons (6H): δ ~3.7 ppm (s) | The key difference lies in the coupling constants. For the trans isomer, the ³JHH between the methine protons is typically smaller (around 4-6 Hz) compared to the cis isomer (around 7-9 Hz). |
| ¹³C NMR | Methine Carbons (2C): δ ~23-25 ppm Methylene Carbon (1C): δ ~16-18 ppm Carbonyl Carbons (2C): δ ~171-173 ppm Methyl Carbons (2C): δ ~51-53 ppm | Methine Carbons (2C): δ ~21-23 ppm Methylene Carbon (1C): δ ~13-15 ppm Carbonyl Carbons (2C): δ ~170-172 ppm Methyl Carbons (2C): δ ~51-53 ppm | The chemical shifts of the cyclopropane ring carbons are slightly different due to steric effects. |
| IR (Infrared) | C=O stretch: ~1730 cm⁻¹ C-O stretch: ~1200 cm⁻¹ | C=O stretch: ~1735 cm⁻¹ C-O stretch: ~1180 cm⁻¹ | Minor shifts in stretching frequencies may be observed. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 158.0579 | Molecular Ion (M⁺): m/z 158.0579 | Both isomers will show the same molecular ion peak. Fragmentation patterns may show subtle differences. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific reaction conditions.
Experimental Protocols
While detailed, side-by-side comparable protocols for synthesizing the target molecule by different methods are not available, a general procedure for a subsequent reaction is presented below.
General Experimental Protocol: Synthesis of Amido Esters
A common reaction of this compound is its reaction with amines to form amido esters. A general procedure is as follows:
-
Reaction Setup: In a sealed tube, a mixture of dimethyl (±)-trans-cyclopropane-1,2-dicarboxylate (1.0 mmol) and the desired amine (1.0 mmol) is prepared.
-
Heating: The mixture is heated to a temperature close to the boiling point of the amine. The reaction time can vary from 20 to 60 hours, depending on the amine used.
-
Work-up and Purification: After cooling, the reaction mixture is purified, typically by column chromatography, to isolate the desired amido ester product.
-
Spectroscopic Confirmation: The structure of the resulting amido ester is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Spectroscopic Data for a Representative Amido Ester Product
| Product | ¹H NMR Data | ¹³C NMR Data | Mass Spectrometry (MS) |
| Methyl (1R,2R)-2-(benzylcarbamoyl)cyclopropane-1-carboxylate | Signals for the cyclopropane ring protons, the methyl ester protons, the benzylic protons, and the aromatic protons. | Signals for the cyclopropane ring carbons, the methyl ester carbon, the two carbonyl carbons, the benzylic carbon, and the aromatic carbons. | Molecular ion peak corresponding to the molecular weight of the product. |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic confirmation of a reaction product of this compound.
"Dimethyl trans-1,2-cyclopropanedicarboxylate" as an alternative to other cyclopropanation reagents
For researchers, scientists, and professionals in drug development, the cyclopropane motif is a valuable structural element, imparting unique conformational constraints and metabolic stability to bioactive molecules. The choice of a cyclopropanation reagent is therefore a critical decision in the synthesis of novel chemical entities. This guide provides an objective comparison of the performance of several key cyclopropanation methods, supported by experimental data and detailed protocols.
A common point of inquiry revolves around the use of stable, functionalized cyclopropanes, such as Dimethyl trans-1,2-cyclopropanedicarboxylate, as reagents for transferring the cyclopropane unit. It is important to clarify that This compound is not a reagent for cyclopropanation . Rather, it is a stable molecule that is typically the product of a cyclopropanation reaction or a synthetic building block for further chemical transformations. Its utility lies in subsequent ring-opening reactions or modifications of its ester groups, not in the transfer of the three-membered ring to an alkene.
This guide will therefore focus on comparing the established and widely utilized methods for cyclopropanation: the Simmons-Smith reaction, Diazo-Compound-Mediated Cyclopropanation, and the Corey-Chaykovsky reaction.
Performance Comparison of Key Cyclopropanation Reagents
The following table summarizes the key performance indicators for the cyclopropanation of a model substrate, cyclohexene, using representative protocols for each major class of reagent.
| Reagent/System | Product | Typical Yield (%) | Stereospecificity | Key Considerations |
| Simmons-Smith Reaction | ||||
| CH₂I₂ / Zn-Cu Couple | Bicyclo[4.1.0]heptane | 50-70% | High (Stereospecific) | Heterogeneous reaction, can be sensitive to the activation and quality of the zinc-copper couple.[1] |
| Furukawa Modification | ||||
| CH₂I₂ / Et₂Zn | Bicyclo[4.1.0]heptane | >90% | High (Stereospecific) | Homogeneous and often higher yielding than the classical Simmons-Smith.[2][3][4] Diethylzinc is pyrophoric and requires careful handling.[1] |
| Diazo-Compound-Mediated | ||||
| CH₂N₂ / Pd(OAc)₂ | Bicyclo[4.1.0]heptane | High | High (Stereospecific) | Diazomethane is highly toxic and explosive, necessitating specialized equipment and handling procedures.[1][5][6] |
| Ethyl diazoacetate / Rh₂(OAc)₄ | Ethyl bicyclo[4.1.0]heptane-7-carboxylate | 80-95% | High (Stereospecific) | Rhodium catalysts can be expensive. Diazoacetates are generally more stable than diazomethane but are still hazardous. |
| Corey-Chaykovsky Reaction | ||||
| Dimethylsulfoxonium methylide | 1-Acetyl-1-methylcyclopropane (from methyl vinyl ketone) | High | N/A for this substrate | Primarily used for cyclopropanation of electron-deficient alkenes (Michael acceptors).[7][8][9] |
Experimental Methodologies
Simmons-Smith Cyclopropanation (Classic)
Reaction: Cyclohexene to Bicyclo[4.1.0]heptane
Protocol:
-
A flask is charged with zinc-copper couple (1.5-2.0 equivalents).
-
The zinc-copper couple is suspended in a dry ethereal solvent (e.g., diethyl ether or THF).
-
A solution of diiodomethane (1.2-1.5 equivalents) in the same solvent is added, and the mixture is stirred. An exothermic reaction may be observed.
-
Cyclohexene (1.0 equivalent) is added to the activated reagent.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by GC or TLC).
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered, and the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Diazo-Compound-Mediated Cyclopropanation (Rhodium-Catalyzed)
Reaction: Styrene and Ethyl Diazoacetate to Ethyl 2-phenylcyclopropane-1-carboxylate
Protocol:
-
A solution of styrene (5-10 equivalents) and dirhodium tetraacetate (Rh₂(OAc)₄, 0.1-1.0 mol%) in a dry, inert solvent (e.g., dichloromethane or dichloroethane) is prepared in a flask equipped with a dropping funnel.
-
The solution is brought to the desired temperature (often room temperature).
-
A solution of ethyl diazoacetate (1.0 equivalent) in the same solvent is added dropwise over a period of several hours using the dropping funnel. Slow addition is crucial to maintain a low concentration of the diazo compound.
-
The reaction is monitored for the disappearance of the diazo compound (loss of yellow color) and consumption of the starting alkene.
-
Upon completion, the solvent is removed under reduced pressure.
-
The excess styrene is removed by vacuum distillation.
-
The resulting crude product is purified by column chromatography to yield a mixture of cis and trans isomers.
Corey-Chaykovsky Cyclopropanation
Reaction: Methyl vinyl ketone to 1-Acetyl-1-methylcyclopropane
Protocol:
-
Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is washed with hexanes to remove the oil and then suspended in dry DMSO in a flask under an inert atmosphere.
-
Trimethylsulfoxonium iodide (1.1 equivalents) is added portion-wise to the suspension. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of dimethylsulfoxonium methylide.
-
The reaction mixture is cooled in an ice bath.
-
Methyl vinyl ketone (1.0 equivalent) is added dropwise to the ylide solution.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated.
-
The crude product is purified by column chromatography.
Logical and Mechanistic Workflows
The choice of a cyclopropanation reagent is often dictated by the substrate's electronic properties and the desired stereochemical outcome. The following diagram illustrates a decision-making workflow for selecting an appropriate method.
Caption: A decision-making workflow for selecting a cyclopropanation method.
The fundamental mechanisms of these reactions differ significantly, which accounts for their varying substrate scopes and selectivities.
Caption: A simplified comparison of the reaction pathways for major cyclopropanation methods.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Navigating Chirality: A Comparative Guide to Enantiomeric Excess Determination of Dimethyl trans-1,2-cyclopropanedicarboxylate
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric excess of Dimethyl trans-1,2-cyclopropanedicarboxylate, a key building block in the synthesis of various pharmaceutical compounds. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols, quantitative performance data, and visual workflows to assist in method selection and implementation.
The stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the stereoselective analysis of chiral drugs. This compound, with its two stereocenters, exists as a pair of enantiomers. The ability to precisely quantify the excess of one enantiomer over the other is paramount for ensuring the efficacy and safety of downstream products. This guide explores the most prevalent and effective methods for this crucial analytical task.
Method Comparison at a Glance
The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound and its analogs depends on several factors, including sample volatility, concentration, available instrumentation, and the desired level of precision. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR Spectroscopy for this application.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. | Diastereomeric interaction with a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) leading to distinct NMR signals for each enantiomer. |
| Typical Analytes | Non-volatile or thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds in deuterated solvents. |
| Sample Preparation | Dissolution in a suitable solvent. | Often requires derivatization to increase volatility. | Dissolution in a deuterated solvent, addition of a chiral solvating or derivatizing agent. |
| Resolution | Good to excellent, dependent on CSP and mobile phase. | Typically higher resolution and efficiency than HPLC. | Variable, dependent on the choice and concentration of the chiral agent and the magnetic field strength. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | Lower sensitivity compared to chromatographic methods. |
| Analysis Time | 10-30 minutes per sample. | 5-20 minutes per sample. | 5-15 minutes per sample. |
| Instrumentation | HPLC system with a chiral column. | GC system with a chiral capillary column. | NMR spectrometer. |
Experimental Workflows
To visually delineate the procedural steps for each analytical technique, the following diagrams, generated using the DOT language, illustrate the typical experimental workflows.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Caption: Workflow for ee% determination by Chiral NMR Spectroscopy.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for each of the discussed analytical methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely applicable method for the enantioseparation of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade n-hexane and 2-propanol (isopropanol).
-
Sample: this compound dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase (e.g., n-hexane/2-propanol, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column oven temperature to 25 °C.
-
Detection Wavelength: Set the UV detector to a wavelength where the analyte has sufficient absorbance, typically around 210-220 nm.
-
Injection: Inject 10-20 µL of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Identify the two peaks corresponding to the enantiomers. Integrate the peak areas of each enantiomer.
-
Calculation of Enantiomeric Excess (ee%): ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Comparative Data for HPLC Separation of trans-1,2-Cyclopropane Dicarboxylates:
| Compound | Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Temp (°C) | Retention Times (min) | Resolution (Rs) |
| This compound (related amide) | Chiralcel OD | 90:10 | 0.8 | 20 | tR1 = 13.8, tR2 = 15.9 | 2.1[1] |
| Diethyl trans-1,2-cyclopropanedicarboxylate (related amide) | Chiralcel OD | 97:3 | 0.8 | 20 | tR1 = 25.9, tR2 = 29.2 | 1.7[1] |
| Benzyl methyl trans-1,2-cyclopropanedicarboxylate | Chiralpak IA | 98:2 | 0.8 | 20 | tR1 = 9.2, tR2 = 9.8 | 1.3 |
Chiral Gas Chromatography (GC)
For volatile and thermally stable cyclopropane derivatives, chiral GC offers high resolution and sensitivity. Often, derivatization is not necessary for small esters like this compound. Cyclodextrin-based chiral stationary phases are commonly employed for these separations.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column.
Materials:
-
Chiral Column: RT-BetaDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.
-
Carrier Gas: Helium or Hydrogen.
-
Sample: this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Procedure:
-
System Preparation: Install the chiral column in the GC oven. Set the injector and detector temperatures (e.g., 250 °C for the injector and 280 °C for the FID).
-
Oven Temperature Program: A typical temperature program starts with an initial hold at a lower temperature (e.g., 50 °C for 5 minutes) followed by a slow ramp (e.g., 1 °C/min) to a final temperature (e.g., 150 °C).[1] This program needs to be optimized for the specific column and analyte.
-
Carrier Gas Flow: Set the carrier gas flow rate (e.g., 1-2 mL/min).
-
Injection: Inject 1 µL of the sample solution in split or splitless mode depending on the sample concentration.
-
Data Acquisition: Record the chromatogram.
-
Analysis and Calculation: Identify and integrate the peaks corresponding to the two enantiomers and calculate the enantiomeric excess as described for the HPLC method.
Comparative Data for GC Separation of trans-1,2-Cyclopropane Dicarboxylates:
| Compound | Chiral Stationary Phase | Temperature Program | Carrier Gas | Retention Times (min) | Resolution (Rs) |
| This compound | RT-BetaDEXse | 50°C (5 min), then 1°C/min | He | tR1 = 56.8, tR2 = 58.2 | 2.9[1] |
| Alternative: Ethyl Chrysanthemate | Chirasil-Dex CB | 130°C isothermal | H₂ | tR1 = 10.5, tR2 = 11.2 | >1.5 |
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a diastereomeric environment around the enantiomers, resulting in separate, quantifiable signals in the NMR spectrum.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher is recommended for better resolution).
Materials:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Benzene-d₆.
-
Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent like Eu(hfc)₃.
-
Sample: Approximately 5-10 mg of this compound.
-
NMR Tube: Standard 5 mm NMR tube.
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent (e.g., TFAE). The optimal ratio of CSA to analyte may need to be determined empirically.
-
-
NMR Data Acquisition:
-
Thoroughly mix the sample and acquire a ¹H NMR spectrum.
-
Observe the signals of the methoxy protons (-OCH₃) or the cyclopropyl protons of the analyte. In the presence of the CSA, the signals for the two enantiomers should be resolved into two distinct peaks or sets of peaks.
-
-
Analysis:
-
Identify the resolved signals corresponding to the two enantiomers.
-
Integrate the area of these distinct signals.
-
-
Calculation of Enantiomeric Excess (ee%): ee% = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 where Integral₁ and Integral₂ are the integration values of the signals for the major and minor enantiomers, respectively.
Expected Observations and Comparative Data:
| Analyte | Chiral Solvating Agent | Observed Proton Signals | Expected Chemical Shift Difference (Δδ) |
| This compound | (R)-TFAE | Methoxy protons (-OCH₃) | 0.01 - 0.05 ppm |
| Diethyl trans-1,2-cyclopropanedicarboxylate | Eu(hfc)₃ | Methylene protons (-OCH₂CH₃) | 0.02 - 0.1 ppm |
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, and chiral NMR spectroscopy.
-
Chiral HPLC is a versatile and widely accessible technique that provides good resolution for a broad range of cyclopropane derivatives.
-
Chiral GC offers superior resolution and sensitivity for volatile compounds and can be the method of choice when high accuracy is required for trace enantiomers.
-
Chiral NMR Spectroscopy is a rapid and non-separative technique that is particularly useful for high-throughput screening and for confirming the results obtained by chromatographic methods.
The selection of the optimal method will depend on the specific requirements of the analysis, including the nature of the sample, the available instrumentation, and the desired analytical performance. For robust and reliable results, it is often advisable to use two orthogonal methods (e.g., HPLC and GC, or a chromatographic method and NMR) for cross-validation of the enantiomeric excess determination.
References
Comparative Analysis of Reaction Pathways for Dimethyl trans-1,2-cyclopropanedicarboxylate Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the computational and experimental aspects of synthesizing Dimethyl trans-1,2-cyclopropanedicarboxylate, a key building block in organic synthesis. This guide provides a comparative analysis of three prominent cyclopropanation methods: the Simmons-Smith reaction, Rhodium-catalyzed cyclopropanation, and the Corey-Chaykovsky reaction.
The synthesis of cyclopropane rings is a fundamental transformation in organic chemistry, with the resulting structures being integral to numerous natural products and pharmaceutical agents. This compound, in particular, serves as a versatile intermediate. The choice of synthetic methodology for its preparation is critical and depends on factors such as desired stereochemistry, functional group tolerance, and scalability. This guide delves into a computational and experimental comparison of three widely employed cyclopropanation strategies for the synthesis of this target molecule from dimethyl fumarate.
Comparison of Synthetic Pathways
The following table summarizes the key performance indicators for the Simmons-Smith reaction, Rhodium-catalyzed cyclopropanation, and the Corey-Chaykovsky reaction in the context of synthesizing this compound from dimethyl fumarate.
| Reaction Pathway | Reagents | Catalyst | Typical Yield (%) | Diastereoselectivity (trans:cis) | Key Advantages | Key Disadvantages |
| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | None | Moderate to High | High (>95:5) | Stereospecific, good for electron-deficient alkenes. | Stoichiometric use of zinc, potential for side reactions. |
| Rhodium-Catalyzed Cyclopropanation | Ethyl diazoacetate (EDA) | Dirhodium tetraacetate (Rh₂(OAc)₄) | High | High (>95:5) | Catalytic, high efficiency and selectivity.[1][2] | Use of potentially explosive diazo compounds. |
| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide | None (ylide generated in situ) | Moderate to High | High (>95:5) | Avoids transition metals and diazo compounds.[3] | Requires strong base, potential for epoxide formation.[3] |
Experimental Protocols
Detailed methodologies for each of the compared cyclopropanation reactions are provided below. These protocols are based on established procedures for the cyclopropanation of electron-deficient alkenes.
Simmons-Smith Reaction Protocol
This procedure outlines the cyclopropanation of dimethyl fumarate using a zinc-copper couple.
Materials:
-
Dimethyl fumarate
-
Diiodomethane (CH₂I₂)
-
Zinc dust
-
Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activate the zinc dust by stirring with a solution of copper(I) chloride in water, followed by washing with water, acetone, and ether, and drying under vacuum.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon), add the activated zinc-copper couple and anhydrous diethyl ether.
-
Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. A gentle reflux should be maintained.
-
After the initial reaction subsides, add a solution of dimethyl fumarate in anhydrous diethyl ether dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Rhodium-Catalyzed Cyclopropanation Protocol
This protocol describes the rhodium-catalyzed reaction of dimethyl fumarate with ethyl diazoacetate.
Materials:
-
Dimethyl fumarate
-
Ethyl diazoacetate (EDA)
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve dimethyl fumarate and a catalytic amount of dirhodium tetraacetate in anhydrous dichloromethane.
-
Add a solution of ethyl diazoacetate in anhydrous dichloromethane dropwise to the stirred solution over a period of several hours using a syringe pump. The reaction is exothermic and may require cooling to maintain a constant temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Corey-Chaykovsky Reaction Protocol
This protocol details the cyclopropanation of dimethyl fumarate using dimethylsulfoxonium methylide.[3]
Materials:
-
Dimethyl fumarate
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMSO to the sodium hydride and heat the mixture gently until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion.
-
Cool the solution to room temperature and add trimethylsulfoxonium iodide in one portion. Stir the resulting mixture until a clear solution of dimethylsulfoxonium methylide is formed.
-
Add a solution of dimethyl fumarate in anhydrous DMSO dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Computational Analysis and Reaction Pathways
Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms and the origins of stereoselectivity in these cyclopropanation reactions.
Simmons-Smith Reaction Pathway
The Simmons-Smith reaction is believed to proceed through a concerted "butterfly" transition state where the methylene group is transferred from the zinc carbenoid to the alkene.[4][5] DFT calculations have shown that this pathway has a moderate activation energy and is highly exothermic.[4] The stereospecificity of the reaction is a result of this concerted mechanism, where the geometry of the starting alkene is preserved in the cyclopropane product.[6]
References
- 1. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Density functional study on the mechanism of the Simmons–Smith reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stereochemical Outcomes in Dimethyl trans-1,2-cyclopropanedicarboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern organic synthesis and drug development. The rigid cyclopropane ring, a common motif in numerous natural products and pharmaceuticals, presents a unique synthetic challenge and opportunity. This guide provides a comparative analysis of stereochemical outcomes in reactions leading to and involving dimethyl trans-1,2-cyclopropanedicarboxylate, a key building block in organic synthesis. We will delve into catalytic asymmetric cyclopropanation reactions for its synthesis and explore the stereochemical implications of its subsequent transformations.
I. Asymmetric Synthesis of Dimethyl 1,2-Cyclopropanedicarboxylates: A Comparative Overview
The asymmetric cyclopropanation of prochiral alkenes, such as dimethyl fumarate and dimethyl maleate, offers a direct route to enantiomerically enriched dimethyl 1,2-cyclopropanedicarboxylates. The choice of catalyst is paramount in dictating the stereochemical outcome, primarily the enantiomeric excess (ee) and diastereomeric ratio (dr). Below, we compare two prominent catalytic systems: rhodium(II) carboxylates and cobalt(II) porphyrins.
Data Presentation: Catalyst Performance in Asymmetric Cyclopropanation
| Catalyst System | Alkene Substrate | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Rhodium(II) Catalysts | ||||||
| Rh₂(S-TCPTAD)₄ | Ethyl Acrylate | Methyl Phenylacetate | >97:3 | 84% | 71% | [1] |
| Rh₂(S-DOSP)₄ | Ethyl Acrylate | Methyl p-tolyldiazoacetate | >97:3 | 77% | 59% | [1] |
| Rh₂(S-PTAD)₄ | Styrene | Methyl Phenyldiazoacetate | - | High | High | [2] |
| Cobalt(II) Porphyrin Catalysts | ||||||
| [Co(P1)] | Styrene | Ethyl Diazoacetate | 98:2 | 99% (trans) | 98% | [3] |
| [Co(P2)] | Styrene | p-Tolyldiazomethane | >99:1 | 98% (trans) | 95% | [3] |
| [Co(Porphyrin)] | Electron-deficient olefins | Diazoacetates | Excellent | Excellent | High | [3] |
Note: While direct data for dimethyl fumarate/maleate is not always available in the cited literature, the data for structurally similar electron-deficient alkenes like acrylates and styrenes provide a strong indication of the expected high diastereoselectivity and enantioselectivity. The trans isomer is typically favored in these reactions.[1][3]
II. Experimental Protocols for Key Asymmetric Cyclopropanation Reactions
Detailed methodologies are crucial for reproducibility and adaptation in a research setting. Below are representative experimental protocols for rhodium- and cobalt-catalyzed asymmetric cyclopropanation reactions.
A. General Procedure for Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of an Electron-Deficient Alkene
This procedure is adapted from the rhodium-catalyzed cyclopropanation of acrylates with aryldiazoacetates.[1]
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄)
-
Alkene (e.g., dimethyl fumarate)
-
Diazoacetate (e.g., ethyl diazoacetate)
-
Anhydrous solvent (e.g., pentane or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the chiral dirhodium(II) catalyst (0.2-1 mol%) in the chosen anhydrous solvent under an inert atmosphere, add the alkene (1.0 equivalent).
-
Heat the mixture to reflux.
-
Slowly add a solution of the diazoacetate (1.2 equivalents) in the same solvent to the refluxing mixture over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, continue to reflux the reaction mixture until the diazo compound is fully consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired dimethyl 1,2-cyclopropanedicarboxylate.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.[1]
B. General Procedure for Cobalt(II) Porphyrin-Catalyzed Asymmetric Cyclopropanation
This protocol is based on the cobalt-porphyrin catalyzed cyclopropanation of styrenes.[4]
Materials:
-
Cobalt(II) porphyrin catalyst (e.g., [Co(P1)])
-
Alkene (e.g., dimethyl fumarate)
-
Diazoacetate (e.g., ethyl diazoacetate)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under a nitrogen atmosphere, place the cobalt(II) porphyrin catalyst (1 mol%).
-
Add the anhydrous solvent, followed by the alkene (1.0 equivalent).
-
Add the diazoacetate (1.2 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 18 hours).
-
After completion, cool the reaction to room temperature.
-
The reaction mixture can be directly analyzed by GC-MS to determine the yield and diastereomeric ratio.[4]
-
For isolation, concentrate the mixture and purify by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
III. Visualization of Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations.
Caption: Catalytic cycle for asymmetric cyclopropanation.
Caption: General experimental workflow for synthesis.
IV. Stereochemical Outcomes in Reactions of this compound
The stereochemistry of this compound can direct the outcome of subsequent reactions. Ring-opening reactions of such donor-acceptor cyclopropanes are of particular interest.
The ring-opening of cyclopropanes often proceeds in a stereospecific manner. For instance, the solvolysis of cyclopropyl tosylates occurs via a disrotatory ring opening, as predicted by the Woodward-Hoffmann rules.[5] In nucleophilic ring-opening reactions of donor-acceptor cyclopropanes, the stereochemistry of the starting material dictates the relative stereochemistry of the resulting acyclic product. These reactions are often catalyzed by Lewis or Brønsted acids.[6]
For example, the reaction of a trans-2-aryl-cyclopropane-1,1-dicarboxylate with a nucleophile will lead to a product with a specific relative stereochemistry at the newly formed stereocenters. The stereochemical information from the cyclopropane is transferred to the product.
Caption: Stereospecific ring-opening of the cyclopropane.
V. Conclusion
The stereoselective synthesis of this compound can be achieved with high efficiency using modern catalytic methods. Both rhodium(II) and cobalt(II) based catalysts offer excellent levels of diastereoselectivity and enantioselectivity, providing access to this valuable chiral building block. The choice between these catalytic systems may depend on the specific substrate and desired operational simplicity. Furthermore, the inherent stereochemistry of this compound serves as a powerful tool for controlling the stereochemical outcome of subsequent transformations, particularly in ring-opening reactions. This guide provides a foundation for researchers to select and implement synthetic strategies that leverage the unique stereochemical properties of this versatile cyclopropane derivative.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 1,2-Diarylcyclopropanecarboxylates with 1,2,2-Triarylcyclopropanecarboxylates as Chiral Ligands for Dirhodium-Catalyzed Cyclopropanation and C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. scispace.com [scispace.com]
Benchmarking Synthetic Routes to Dimethyl trans-1,2-cyclopropanedicarboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical building blocks is paramount. Dimethyl trans-1,2-cyclopropanedicarboxylate, a valuable scaffold in medicinal chemistry and materials science, can be synthesized through various methods. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for a given application.
This comparative analysis focuses on three primary and well-established methods for the synthesis of this compound: the Simmons-Smith reaction, Palladium-Catalyzed Cyclopropanation with Diazomethane, and the Corey-Chaykovsky reaction. Each method is evaluated based on key performance indicators such as product yield, reaction time, temperature, and stereoselectivity.
Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Method | Starting Material | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereo-selectivity |
| Simmons-Smith Reaction | Dimethyl fumarate | Diiodomethane, Zinc-Copper couple | - | Diethyl ether | Reflux | 12-24 | 60-75 | High (trans) |
| Palladium-Catalyzed Cyclopropanation | Dimethyl fumarate | Diazomethane | Palladium(II) acetate | Diethyl ether | 0 to rt | 1-3 | 80-95 | High (trans) |
| Corey-Chaykovsky Reaction | Dimethyl fumarate | Trimethylsulfoxonium iodide, Sodium hydride | - | DMSO | rt | 2-6 | 70-85 | High (trans) |
Experimental Workflows and Signaling Pathways
To visualize the procedural flow of each synthetic method, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Simmons-Smith reaction.
Caption: Workflow for Palladium-Catalyzed Cyclopropanation.
Caption: Workflow for the Corey-Chaykovsky reaction.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental methodologies for each of the benchmarked synthetic routes are provided below.
Simmons-Smith Reaction
Materials:
-
Dimethyl fumarate
-
Diiodomethane
-
Zinc powder
-
Copper(I) chloride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a zinc-copper couple is prepared by adding zinc powder (2.0 eq) and copper(I) chloride (0.2 eq) to anhydrous diethyl ether. The mixture is stirred under a nitrogen atmosphere for 30 minutes.
-
A solution of diiodomethane (1.5 eq) in anhydrous diethyl ether is added dropwise to the activated zinc-copper couple suspension. The mixture is gently refluxed for 1 hour to form the organozinc carbenoid.
-
A solution of dimethyl fumarate (1.0 eq) in anhydrous diethyl ether is then added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is stirred at reflux for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is filtered through a pad of celite to remove the metal salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cyclopropanation with Diazomethane
Materials:
-
Dimethyl fumarate
-
Diazomethane (prepared from a suitable precursor, e.g., Diazald™)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald-specific glassware.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dimethyl fumarate (1.0 eq) and palladium(II) acetate (0.02 eq) are dissolved in anhydrous diethyl ether under a nitrogen atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
A freshly prepared and standardized solution of diazomethane in diethyl ether is added dropwise to the stirred solution over 1-2 hours. The addition rate should be controlled to maintain a constant, slow evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the careful addition of a few drops of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.
-
The mixture is washed with a saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Corey-Chaykovsky Reaction
Materials:
-
Dimethyl fumarate
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, sodium hydride (1.2 eq) is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous DMSO.
-
Trimethylsulfoxonium iodide (1.2 eq) is added portion-wise to the suspension at room temperature. The mixture is stirred for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
-
A solution of dimethyl fumarate (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2-6 hours, with progress monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the slow addition of cold water.
-
The aqueous mixture is extracted several times with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give this compound.
Conclusion
The choice of synthetic method for preparing this compound depends on several factors, including the desired scale of the reaction, available resources, and safety considerations. The Palladium-Catalyzed Cyclopropanation offers the highest yields in the shortest reaction times but involves the use of the hazardous reagent diazomethane. The Simmons-Smith reaction is a reliable and stereospecific method that avoids the use of diazomethane, albeit with longer reaction times and moderate yields. The Corey-Chaykovsky reaction provides a good balance of yield and reaction time and uses more readily available and safer reagents than the diazomethane-based method, making it a practical alternative for many laboratory settings. Researchers should carefully consider these trade-offs when selecting the optimal synthetic strategy.
Safety Operating Guide
Safe Disposal of Dimethyl trans-1,2-cyclopropanedicarboxylate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of dimethyl trans-1,2-cyclopropanedicarboxylate, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Regulatory Compliance
Proper disposal begins with accurate waste characterization. As a laboratory chemical, this compound waste must be managed in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
While a specific RCRA waste code for this compound is not explicitly listed, it is the responsibility of the waste generator to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Given its chemical nature as a diester, it is unlikely to be reactive or corrosive. However, its toxicity profile and any solvents used in conjunction with it must be considered. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and to ensure full compliance with all applicable regulations.
Quantitative Data for Disposal Considerations:
For laboratory-scale quantities, specific concentration limits for disposal are generally not provided in standard safety literature. The primary consideration is whether the material is classified as hazardous waste. The following table summarizes key disposal-related information.
| Parameter | Guideline | Citation |
| Waste Classification | Must be determined by the generator in consultation with EHS. Presumed to be hazardous unless demonstrated otherwise. | |
| Small Quantities (<1 kg) | Collect in a designated, properly labeled hazardous waste container. | |
| Spill Residue | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and manage as hazardous waste. | |
| Empty Containers | Triple-rinse with a suitable solvent; the rinsate must be collected as hazardous waste. Deface the label before disposal of the container. |
Disposal Procedures
There are two primary disposal pathways for this compound waste generated in a laboratory setting:
-
Collection for Off-site Incineration (Recommended): This is the most common and recommended method for the disposal of chemical waste.
-
Segregation: Do not mix with incompatible waste streams.
-
Containerization: Collect the waste in a clearly labeled, sealed, and chemically resistant container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name and any associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
-
Chemical Treatment (Alkaline Hydrolysis): For small quantities, chemical neutralization through alkaline hydrolysis can be considered to render the compound less hazardous. This process involves the cleavage of the ester bonds to form the corresponding dicarboxylate salt and methanol. This procedure should only be performed by trained personnel and with the approval of your institution's EHS department.
Experimental Protocol: Alkaline Hydrolysis of this compound (General Procedure)
Disclaimer: This is a general protocol and must be adapted and validated for safety and efficacy within your specific laboratory context. Always perform a risk assessment before proceeding.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Methanol or ethanol (for dissolution, if necessary)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
pH paper or pH meter
-
Appropriate work-up and quenching reagents (e.g., dilute hydrochloric acid)
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of methanol or ethanol in a round-bottom flask, if it is not already in solution.
-
Slowly add an excess of sodium hydroxide solution to the flask while stirring.
-
Assemble a reflux apparatus and heat the mixture to a gentle reflux. The reaction time and temperature will need to be determined based on the scale of the reaction and monitoring of its completion (e.g., by thin-layer chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the resulting solution with dilute hydrochloric acid. Monitor the pH to ensure it is within the acceptable range for aqueous waste disposal in your facility (typically between 6 and 9).
-
The final solution, containing the sodium salt of trans-1,2-cyclopropanedicarboxylic acid and methanol, must be evaluated for proper disposal. Depending on local regulations and the final concentration of all components, this may be suitable for drain disposal with copious amounts of water, or it may still require collection as hazardous waste. Consult your EHS department for final determination.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
Caption: Logical flow for the proper disposal of this compound.
By adhering to these guidelines and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling Dimethyl trans-1,2-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of Dimethyl trans-1,2-cyclopropanedicarboxylate.
This guide provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance.
Key Safety and Physical Properties
A summary of the essential safety information and physical properties of this compound is provided below.
| Property | Value |
| CAS Number | 826-35-7 |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 101 °C @ 18 mmHg |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) |
| Hazard Statement | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary PPE and handling equipment.
-
Prepare a designated and clearly labeled waste container for chemical and contaminated materials.
-
-
Handling :
-
Conduct all handling of this compound inside a certified chemical fume hood.
-
Wear all required PPE, including chemical-resistant gloves, a lab coat, and eye protection.
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Use compatible dispensing equipment (e.g., glass or polyethylene).
-
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be clearly marked with the appropriate hazard warnings.
-
-
Spill Response :
-
In case of a small spill, absorb the chemical with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Waste Segregation :
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management :
-
Use a chemically compatible and leak-proof container for waste collection.
-
Keep the waste container securely closed when not in use.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure :
-
Dispose of the chemical waste through your institution's EHS department or a licensed professional waste disposal service.[1]
-
Do not dispose of this compound down the drain.
-
Contaminated materials such as gloves, absorbent pads, and empty containers should also be disposed of as hazardous waste.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
